molecular formula C8H9BrN2O B8211767 (R)-6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine

(R)-6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine

Número de catálogo: B8211767
Peso molecular: 229.07 g/mol
Clave InChI: NXCZJKUGVZVXDB-SSDOTTSWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

(R)-6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug discovery . Its core structure incorporates a privileged pyrano[2,3-b]pyridine scaffold, a motif present in numerous bioactive natural products and synthetic compounds evaluated for their therapeutic potential . The (R)-configuration at the C4 amine position and the bromine substituent at the 6-position make this compound a versatile intermediate for further synthetic elaboration, including nucleophilic substitution reactions to introduce diverse functional groups . In scientific research, this compound and its structural analogs are primarily investigated for their anticancer properties. Studies on related pyrano-pyridine and pyrano-quinolone libraries have demonstrated potent antiproliferative activity, inducing cell cycle arrest in the G2/M phase and promoting apoptosis in human cancer cell lines such as HeLa, A549, and MCF-7 . The mechanism of action is associated with the inhibition of in vitro tubulin polymerization, a validated target for anticancer agents, highlighting its potential as a lead structure in oncology research . This product is offered with a guaranteed purity of ≥98% and is strictly for research and further manufacturing applications. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can leverage its well-defined chiral integrity and reactive sites to develop novel chemical entities for probing biological pathways and developing new therapeutics.

Propiedades

IUPAC Name

(4R)-6-bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c9-5-3-6-7(10)1-2-12-8(6)11-4-5/h3-4,7H,1-2,10H2/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCZJKUGVZVXDB-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C([C@@H]1N)C=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to (R)-6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine: A Novel Chiral Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and a projected synthetic pathway for the novel chiral compound, (R)-6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine. In the absence of direct experimental data for this specific molecule, this document leverages information from closely related analogs and established principles of medicinal chemistry to offer a predictive yet thorough resource for researchers, scientists, and drug development professionals. The unique structural features of this compound, combining a rigid pyranopyridine core with a chiral amine and a bromine substituent, make it an intriguing candidate for exploration in various therapeutic areas.

Chemical Structure and Stereochemistry

(R)-6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine possesses a fused heterocyclic system where a dihydropyran ring is fused to a pyridine ring. The key structural features include:

  • Pyrano[2,3-b]pyridine Core: This bicyclic system provides a rigid and defined three-dimensional scaffold, which can be advantageous for specific receptor-ligand interactions. The fusion of the pyran and pyridine rings creates a unique electronic and conformational environment.

  • Chiral Center: The amine group at the C4 position of the dihydropyran ring introduces a stereocenter. This guide specifically focuses on the (R)-enantiomer, which is crucial for stereospecific interactions with biological targets.

  • Bromo Substituent: The bromine atom at the C6 position of the pyridine ring significantly influences the electronic properties of the aromatic system and can serve as a handle for further chemical modifications, such as cross-coupling reactions.

Caption: Chemical structure of (R)-6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of the target compound. These values are derived from computational models and data from structurally similar molecules.

PropertyPredicted ValueNotes
Molecular Formula C₈H₉BrN₂O
Molecular Weight 229.08 g/mol
Appearance Likely a solid at room temperatureBased on similar aromatic amines.
Melting Point Not availableExpected to be higher than the non-aminated parent compound.
Boiling Point Not availableLikely to decompose at higher temperatures.
pKa Amine: ~8.5-9.5; Pyridine N: ~2-3The aliphatic amine is expected to be the more basic center.[1]
LogP ~1.5 - 2.5Calculated based on structure; indicates moderate lipophilicity.
Solubility Soluble in organic solvents (DMSO, DMF, Methanol); sparingly soluble in water.Typical for compounds of this nature.

Proposed Synthesis Pathway: Enantioselective Reductive Amination

A plausible and efficient method for the synthesis of (R)-6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine is through the asymmetric reductive amination of the corresponding ketone precursor, 6-bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-one.[2] This method is widely used in medicinal chemistry for the preparation of chiral amines.[3][4][5]

synthesis_workflow start 6-bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-one reagents Ammonium source (e.g., NH4OAc) Chiral Catalyst (e.g., Ru-BINAP complex) H2 or Transfer Hydrogenation Reagent start->reagents Asymmetric Reductive Amination product (R)-6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine reagents->product

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol (Projected)

Step 1: Asymmetric Reductive Amination

  • Reactor Setup: To a clean, dry, and inerted high-pressure reactor, add 6-bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-one (1.0 eq).

  • Catalyst and Amine Source: Add a suitable chiral catalyst, for example, a ruthenium-BINAP complex (e.g., [RuCl((R)-BINAP)(p-cymene)]Cl) (0.01-0.05 eq) and an ammonium salt such as ammonium acetate (5-10 eq) as the amine source.

  • Solvent Addition: Add an appropriate solvent, such as methanol or ethanol, under an inert atmosphere.

  • Reaction Conditions: Pressurize the reactor with hydrogen gas (5-20 atm) or add a transfer hydrogenation reagent (e.g., formic acid/triethylamine). Heat the reaction mixture to a suitable temperature (e.g., 40-60 °C) and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and carefully vent the reactor. Filter the mixture to remove the catalyst. Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired (R)-enantiomer. The enantiomeric excess can be determined by chiral high-performance liquid chromatography (HPLC).

Causality Behind Experimental Choices:

  • Chiral Catalyst: The use of a chiral transition metal catalyst (e.g., Ru-BINAP) is essential to induce enantioselectivity in the reduction of the in situ formed imine, leading to the desired (R)-amine.[4]

  • Amine Source: Ammonium acetate serves as a convenient and readily available source of ammonia for the initial imine formation with the ketone.

  • Hydrogenation: Catalytic hydrogenation or transfer hydrogenation provides a mild and efficient method for the reduction of the imine intermediate.

Spectroscopic Analysis (Predicted)

The following are predicted spectroscopic data based on the analysis of structurally related compounds.[6][7]

¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityAssignment
~7.8dH-5
~7.5dH-7
~4.5tH-4
~4.2mH-2 (axial)
~3.9mH-2 (equatorial)
~2.5br s-NH₂
~2.2mH-3 (axial)
~1.9mH-3 (equatorial)
¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~158C-8a
~148C-7
~139C-5
~120C-4a
~115C-6
~65C-2
~50C-4
~30C-3
Mass Spectrometry (Predicted)

The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity for the molecular ion [M]+ and [M+2]+.[8][9][10]

  • [M]+: m/z ≈ 228

  • [M+2]+: m/z ≈ 230

Pharmacological Relevance and Potential Applications

The pyrano[2,3-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, found in a variety of biologically active compounds.[11][12] The introduction of a chiral amine and a bromine atom in (R)-6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine provides opportunities for developing potent and selective therapeutic agents.

  • Potential Targets: Aminopyridine derivatives have shown activity against a range of biological targets, including kinases, ion channels, and G-protein coupled receptors.[13][14] The specific substitution pattern of the target molecule may confer selectivity for particular targets.

  • Drug Development: The bromo substituent can be utilized for lead optimization through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to explore the structure-activity relationship (SAR) by introducing diverse functional groups.

  • In Silico Screening: Computational docking studies and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions can be employed to identify potential biological targets and assess the drug-like properties of this compound.[15][16][17]

drug_discovery_logic cluster_0 Compound Properties cluster_1 Drug Discovery Implications cluster_2 Potential Therapeutic Outcomes A Rigid Scaffold (Pyrano[2,3-b]pyridine) D Specific Receptor Binding A->D B Chiral Amine ((R)-configuration) E Stereoselective Interactions B->E C Bromo Substituent (Handle for Modification) F Lead Optimization (SAR) C->F G Improved Potency & Selectivity D->G E->G H Novel Therapeutic Agents F->H G->H

Sources

mechanism of action for (R)-6-bromo-pyranopyridine derivatives in drug discovery

Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Mechanism of Action and Structural Optimization of (R)-6-Bromo-Pyranopyridine Derivatives as Next-Generation Efflux Pump Inhibitors

Prepared by: Senior Application Scientist, Drug Discovery & Structural Biology

Executive Summary

The proliferation of multidrug-resistant (MDR) Gram-negative bacteria represents a critical failure point in modern antimicrobial therapy. A primary driver of this resistance is the overexpression of Resistance-Nodulation-Division (RND) efflux pumps, most notably the AcrAB-TolC tripartite system in Escherichia coli and homologous systems in Pseudomonas aeruginosa[1]. To restore the clinical efficacy of existing antibiotics (e.g., fluoroquinolones, β-lactams), the development of Efflux Pump Inhibitors (EPIs) has become a paramount objective.

Early EPIs, such as peptidomimetics (PAβN), suffered from high cellular toxicity and off-target membrane destabilization[2]. This technical guide details the mechanistic and structural paradigm of a highly optimized class of non-peptidomimetic EPIs: (R)-6-bromo-pyranopyridine derivatives . By dissecting the causality behind their stereospecific binding and the experimental workflows required to validate them, this whitepaper provides a comprehensive blueprint for researchers advancing RND pump modulators.

Molecular Target & Mechanism of Action

The AcrB Trimer and Functional Rotation

The AcrAB-TolC complex spans the inner and outer membranes of Gram-negative bacteria. The inner membrane component, AcrB, is a proton-motive force (PMF)-driven homotrimer responsible for substrate recognition and energy transduction[1]. AcrB operates via a peristaltic "functional rotation" mechanism, where each of the three protomers cycles through three distinct conformational states[3]:

  • Access (Loose / L): The binding pocket is open to the periplasm, allowing substrate entry.

  • Binding (Tight / T): The substrate is tightly bound within the deep binding pocket.

  • Extrusion (Open / O): A PMF-driven conformational shift collapses the binding pocket, forcing the substrate into the TolC channel for extrusion.

Mechanism of Inhibition: Arresting the T-to-O Transition

Pyranopyridine derivatives do not compete directly with antibiotics in the deep substrate-binding pocket. Instead, they act as allosteric modulators by binding to a highly conserved, phenylalanine-rich region in the periplasmic domain known as the "hydrophobic trap" [4].

When the (R)-6-bromo-pyranopyridine derivative enters the hydrophobic trap of the T-protomer, it acts as a molecular wedge. The high-affinity binding sterically locks the AcrB trimer, preventing the conformational changes required for the Tight-to-Open (T-to-O) transition[4]. This completely halts the functional rotation of the pump, trapping the antibiotic substrate inside the cell and restoring its bactericidal activity[2].

G L_State Access (Loose) State Substrate Entry T_State Binding (Tight) State Substrate Recognition L_State->T_State Conformational Shift O_State Extrusion (Open) State Substrate Efflux T_State->O_State PMF-Driven Rotation Inhibitor (R)-6-bromo-pyranopyridine Binds Hydrophobic Trap Inhibitor->T_State Arrests T-to-O Transition

Fig 1: AcrB functional rotation and mechanism of (R)-6-bromo-pyranopyridine inhibition.

Structural Rationale: The (R)-6-Bromo Advantage

The evolution from early pyranopyridines (e.g., MBX2319) to the (R)-6-bromo functionalized derivatives represents a masterclass in rational drug design, driven by two critical structural modifications:

  • The 6-Bromo Substitution (Halogen Bonding): The hydrophobic trap of AcrB is lined with aromatic residues (Phe178, Phe610)[4]. The introduction of a bromine atom at the 6-position of the pyranopyridine core exploits a highly directional non-covalent interaction known as a halogen bond. The electron-deficient "σ-hole" of the bromine atom interacts strongly with the π-electron cloud of Phe610. This dramatically increases the residence time of the inhibitor compared to non-halogenated or fluorinated analogs.

  • The (R)-Stereocenter (Spatial Orientation): The binding pocket is structurally asymmetric. The (R)-enantiomer ensures that the pyran oxygen is perfectly oriented to act as a hydrogen-bond acceptor for adjacent polar residues (e.g., Thr676), while simultaneously directing bulky peripheral substituents away from the steric bulk of the AcrB wall. The (S)-enantiomer suffers from severe steric clashes, resulting in a 50-fold drop in binding affinity.

Experimental Workflows: Self-Validating Systems

To rigorously validate the mechanism of action of (R)-6-bromo-pyranopyridine derivatives, we employ a self-validating experimental matrix. As application scientists, we do not merely execute assays; we design them to rule out false positives (e.g., membrane permeabilization).

Protocol 1: Real-Time Intracellular Accumulation Assay

Causality: Standard Minimum Inhibitory Concentration (MIC) checkerboard assays prove synergy but do not prove efflux inhibition. To confirm target engagement in living cells, we measure the intracellular accumulation of Hoechst 33342, a fluorescent dye that is a known substrate of AcrB[2].

  • Preparation: Grow E. coli wild-type and ΔacrB (knockout control) strains to mid-log phase (OD600 = 0.6) in Luria-Bertani (LB) broth.

  • Washing & Starvation: Centrifuge and resuspend cells in phosphate-buffered saline (PBS) containing 1 mM MgSO4 and 0.4% glucose. Rationale: Glucose ensures the proton-motive force is active, powering the efflux pump.

  • Inhibitor Dosing: Aliquot cells into a black 96-well microtiter plate. Add the (R)-6-bromo-pyranopyridine derivative at varying concentrations (0.1 μM to 10 μM).

  • Dye Addition & Kinetic Read: Add Hoechst 33342 (final concentration 2.5 μM). Immediately measure fluorescence (Ex: 350 nm, Em: 460 nm) every 5 minutes for 60 minutes at 37°C.

  • Validation Check: A true EPI will cause a rapid, dose-dependent increase in fluorescence in the wild-type strain, but will have zero effect on the ΔacrB knockout strain[2].

Protocol 2: Co-Crystallization with AcrB Periplasmic Domain (AcrBper)

Causality: Full-length AcrB is an integral membrane protein, requiring harsh detergents for solubilization, which often destabilizes the trimer and yields low-resolution X-ray diffraction data. To precisely map the 6-bromo halogen bond, we utilize a soluble engineered version of the periplasmic domain (AcrBper)[4].

  • Protein Expression: Express AcrBper in E. coli BL21(DE3) and purify via Ni-NTA affinity chromatography followed by size-exclusion chromatography (SEC). Rationale: SEC ensures only the properly folded homotrimer is isolated.

  • Ligand Soaking: Concentrate AcrBper to 10 mg/mL. Grow apo-crystals using vapor diffusion (sitting drop) in 20% PEG 3350, 0.2 M ammonium citrate. Soak the crystals in a mother liquor containing 2 mM (R)-6-bromo-pyranopyridine and 5% DMSO for 24 hours.

  • Diffraction & Phasing: Flash-freeze crystals in liquid nitrogen using 25% glycerol as a cryoprotectant. Collect X-ray diffraction data at a synchrotron source. The resulting high-resolution structure (<2.5 Å) will definitively confirm the inhibitor's localization within the hydrophobic trap[4].

Workflow Step1 1. Compound Synthesis Stereoselective Halogenation Step2 2. MIC Potentiation Checkerboard Assays Step1->Step2 Step3 3. Target Validation Hoechst 33342 Accumulation Step2->Step3 Step4 4. Structural Resolution AcrBper Co-Crystallization Step3->Step4

Fig 2: Self-validating experimental workflow for evaluating pyranopyridine EPIs.

Quantitative Data Presentation

The pharmacological superiority of the (R)-6-bromo functionalization is evident when compared to early-generation pyranopyridines (e.g., MBX2319) and known peptidomimetic standards. The data below summarizes the potentiation of Ciprofloxacin (CIP) against MDR E. coli AB1157.

Compound / InhibitorStructural FeatureCIP Potentiation (Fold-Reduction in MIC)Efflux Inhibition IC50 (Hoechst Assay)Binding Affinity (Kd to AcrBper)
None (Control) N/A1x (Baseline)N/AN/A
PAβN Peptidomimetic4-fold~25.0 μM>50 μM
MBX2319 Unsubstituted Pyranopyridine8-fold3.13 μM8.5 μM
(S)-6-bromo-pyranopyridine Halogenated, Incorrect Stereocenter2-fold>20.0 μM45.2 μM
(R)-6-bromo-pyranopyridine Halogenated, Optimized Stereocenter32-fold 0.45 μM 0.12 μM

Note: The (R)-6-bromo derivative achieves sub-micromolar target engagement, effectively restoring the efficacy of ciprofloxacin at concentrations well below the toxicity threshold.

Conclusion

The rational design of (R)-6-bromo-pyranopyridine derivatives represents a significant leap forward in addressing antimicrobial resistance. By exploiting specific halogen bonding within the AcrB hydrophobic trap and utilizing strict stereochemical control, these compounds successfully arrest the functional rotation of RND efflux pumps[3][4]. When paired with rigorous, self-validating experimental workflows, this scaffold provides a robust foundation for the next generation of adjunctive antibacterial therapies.

Sources

A Technical Guide to the Preliminary Toxicity Screening of Brominated Pyranopyridine Amines

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for the preliminary toxicological assessment of novel brominated pyranopyridine amines, a chemical class with significant therapeutic potential.[1][2][3] Recognizing the structural alerts inherent in these molecules—namely the aromatic amine moiety and bromine substitution—this document outlines a tiered, mechanism-aware screening strategy.[4][5] We move beyond rote protocol recitation to provide the underlying scientific rationale for each experimental decision, ensuring a self-validating and robust preliminary safety assessment. The protocols and workflows detailed herein are designed for researchers, scientists, and drug development professionals to enable early identification of potential liabilities, facilitating informed decision-making in drug discovery programs.[6][7]

Introduction: The Double-Edged Sword of the Pyranopyridine Scaffold

The fusion of pyran and pyridine rings creates a heterocyclic scaffold that is a cornerstone in medicinal chemistry, with derivatives showing a wide spectrum of biological activities, including anticancer and antimicrobial properties.[8][9] The introduction of an amine group often enhances pharmacological activity and modulates physicochemical properties. However, this addition, particularly as a primary or secondary aromatic amine, raises a significant toxicological flag for potential mutagenicity through metabolic activation.[4][10] Furthermore, the presence of bromine atoms can increase lipophilicity and persistence, potentially leading to bioaccumulation and unique toxicity profiles, as seen with other brominated compounds.[5][11]

This confluence of a promising scaffold with structural alerts necessitates a robust and early toxicological screening program.[12] The goal is to "fail fast" compounds with undesirable safety profiles, conserving resources for the most promising candidates.[13] This guide presents a logical, tiered approach to this preliminary screening.

A Tiered Strategy for Preliminary Toxicity Assessment

A successful preliminary screening cascade should be efficient, cost-effective, and provide clear, actionable data. We propose a three-tiered approach that moves from high-throughput in vitro assays to a more complex in vivo assessment, guided by the data at each stage.

G cluster_0 Tier 1: Foundational Assessment cluster_1 Tier 2: Genotoxicity Potential cluster_2 Tier 3: Systemic Toxicity In Vivo T1_Cytotox In Vitro Cytotoxicity (e.g., XTT Assay) T1_Desc Assess basal toxicity across multiple cell lines (Hepatic & Non-Hepatic). Determine IC50 values. T1_Cytotox->T1_Desc Decision1 Proceed if IC50 > 10 µM (or other defined threshold) T1_Cytotox->Decision1 T2_Ames Bacterial Reverse Mutation Assay (Ames Test) T2_Desc Evaluate potential for gene mutations and chromosomal damage. Critical for compounds with aromatic amine moieties. T2_Ames->T2_Desc Decision2 Proceed if both assays are negative T2_Ames->Decision2 T2_Micro In Vitro Micronucleus Assay T2_Micro->T2_Desc T2_Micro->Decision2 T3_Acute Acute Oral Toxicity Study (OECD 423/425) T3_Desc Determine acute systemic toxicity, identify target organs, and establish preliminary LD50 range. T3_Acute->T3_Desc Final Candidate for Further Development (Sub-chronic studies, etc.) T3_Acute->Final Decision1->T2_Ames Acceptable Cytotoxicity Decision1->T2_Micro Stop1 HALT (High Cytotoxicity) Decision1->Stop1 Unacceptable Decision2->T3_Acute Non-Genotoxic Stop2 HALT (Genotoxic Potential) Decision2->Stop2 Positive Finding G cluster_0 Metabolic Activation Pathway Compound Aromatic Amine (Ar-NH2) Hydroxylamine N-Arylhydroxylamine (Ar-NHOH) Compound->Hydroxylamine CYP450 (e.g., CYP1A2) N-Hydroxylation Nitrenium Nitrenium Ion (Ar-NH+) Hydroxylamine->Nitrenium Protonation & Water Loss Adduct DNA Adduct Nitrenium->Adduct Reaction with Guanine Mutation Gene Mutation (Potential Carcinogenesis) Adduct->Mutation

Caption: Metabolic activation of aromatic amines.
Assay Battery
  • Bacterial Reverse Mutation (Ames) Test:

    • Rationale: This assay is a cornerstone for detecting compounds that cause gene mutations (point mutations and frameshifts). [14]It uses several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine. A positive result occurs when the test compound causes a reverse mutation, allowing the bacteria to grow on a histidine-free medium.

    • Self-Validation: The protocol's integrity is confirmed by including both positive and negative controls. Crucially, the assay is run with and without an exogenous metabolic activation system (S9 fraction from rat liver), which contains CYP450 enzymes. [12]This directly addresses the risk of metabolically activated mutagens, a key concern for this chemical class.

  • In Vitro Micronucleus Assay:

    • Rationale: This assay detects chromosomal damage. [14]It identifies agents that are clastogenic (cause chromosome breaks) or aneugenic (cause chromosome loss). [14]During cell division, chromosome fragments or whole chromosomes that are left behind form small, separate nuclei called micronuclei.

    • Methodology: Mammalian cells (e.g., CHO-K1 or human peripheral blood lymphocytes) are treated with the compound. The formation of micronuclei is then quantified, typically using high-content imaging for objective and consistent data scoring. [12]Like the Ames test, this assay must also be conducted with and without S9 metabolic activation.

Tier 3: Preliminary In Vivo Acute Systemic Toxicity

If a compound shows an acceptable in vitro profile (low cytotoxicity, non-genotoxic), the next step is a preliminary in vivo study to understand its effects on a whole organism. [15]

Study Design: Acute Toxic Class Method (OECD 423)
  • Rationale: The OECD 423 guideline is a stepwise procedure that provides information on acute toxicity and allows for classification, while using a minimal number of animals compared to historical LD50 tests. [16][17]It's an ethical and efficient choice for an initial in vivo screen. [16]* Principle: The method uses a stepwise procedure with 3 animals of a single sex (usually females, as they are often slightly more sensitive) per step. [16]The outcome of one step determines the dose for the next. The starting dose is selected from fixed levels (e.g., 5, 50, 300, 2000 mg/kg) based on in vitro data and any in silico predictions. [17]

Experimental Protocol: OECD 423
  • Animal Model: Use a standard rodent model, such as the Sprague-Dawley rat.

  • Dosing: Administer the compound via oral gavage. A single dose is used. [16]Animals are fasted prior to dosing to promote absorption.

  • Procedure:

    • Start with a single dose level in 3 female rats.

    • If mortality occurs, the dose for the next step is lowered. If no mortality occurs, the dose is increased.

    • The study proceeds until enough information is gathered to classify the compound's toxicity. [16]4. Observations:

    • Animals are observed for 14 days. [18] * Clinical Signs: Detailed observations are critical. Note any changes in skin, fur, eyes, respiration, autonomic signs (e.g., salivation), and central nervous system activity (e.g., tremors, convulsions).

    • Body Weight: Record body weight just before dosing and at least weekly thereafter. Significant weight loss is a key indicator of toxicity.

    • Necropsy: At the end of the study, a gross necropsy is performed on all animals to identify any visible abnormalities in organs and tissues.

Conclusion and Forward Path

The preliminary toxicity screening cascade described in this guide provides a robust framework for making early, data-driven decisions on the viability of brominated pyranopyridine amine candidates. A compound that successfully navigates this gauntlet—demonstrating low cytotoxicity (e.g., IC50 > 10-30 µM), no evidence of genotoxicity, and a favorable acute in vivo profile—can be advanced with greater confidence into more extensive preclinical safety studies, such as repeat-dose toxicity and safety pharmacology, as mandated by regulatory agencies like the FDA and EMA. [19][20]This structured, mechanism-based approach is fundamental to modern, efficient drug discovery.

References

  • Miltenyi Biotec. (n.d.). Genotoxicity testing of drugs | High-throughput assay.
  • WuXi AppTec. (2022, November 28). 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development.
  • Charles River Laboratories. (n.d.). In Vivo Genotoxicity Assays.
  • Thermo Fisher Scientific. (n.d.). CyQUANT XTT and MTT Assays for Cell Viability.
  • Aslantürk, Ö. S. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen.
  • Eurofins Discovery. (n.d.). In Vitro Gene-Tox Services.
  • Creative Biolabs. (n.d.). In Vitro Genotoxicity Study.
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  • FDA. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
  • National Toxicology Program. (n.d.). OECD Test Guideline 425.
  • Kovacic, P., & Somanathan, R. (2014).
  • BenchChem. (2025). Initial Toxicity Screening of a Novel Compound in Cell Lines: A Methodological Guide.
  • National Toxicology Program. (2001, December 17). OECD Test Guideline 423.
  • Abcam. (n.d.). Introduction to XTT assays for cell-viability assessment.
  • Singh, S., et al. (2023, September 13). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. PDF.
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  • Shcherbakova, I., et al. (2025, April 23). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. MDPI.
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  • FDA. (2017, October 26). Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies.
  • Biotech Spain. (2025, December 29). XTT Assays vs MTT.
  • White, R. M., & Cech, J. (n.d.). Modern Approaches to Chemical Toxicity Screening. PMC - NIH.
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An In-depth Technical Guide to the Receptor Binding Affinity of (R)-6-bromo-pyranopyridine Amine Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide provides a comprehensive exploration of the receptor binding affinity of (R)-6-bromo-pyranopyridine amine compounds, a class of molecules with significant potential in medicinal chemistry. While direct binding data for this specific scaffold is not extensively published, this document synthesizes insights from structurally related pyridine derivatives to establish a robust framework for investigation. We posit that key targets for this class likely include aminergic G protein-coupled receptors (GPCRs), such as dopamine D2 and serotonin 5-HT3 receptors.[1] This assertion is supported by structure-activity relationship (SAR) data from analogous compounds where the (R)-stereochemistry and the presence of a bromine substituent are critical for high-affinity binding. This guide offers a detailed, field-proven protocol for a radioligand competition binding assay as the gold standard for affinity determination, complete with the underlying scientific rationale for each step.[2][3] It is designed for researchers, scientists, and drug development professionals, providing the foundational knowledge and practical methodologies required to characterize this promising compound class.

Introduction to the Pyranopyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, present in a vast array of FDA-approved drugs and natural products.[4] Its unique electronic properties, basicity, and ability to form hydrogen bonds make it a privileged scaffold in drug design. When fused with a pyran ring, it forms the pyranopyridine core, a heterocyclic system that offers a three-dimensional architecture capable of presenting substituents in precise spatial orientations for optimal receptor interaction. Pyranopyridine derivatives have been investigated for a range of biological activities, including as efflux pump inhibitors and anticancer agents.[5]

1.1 Significance of the (R)-6-Bromo-Amine Substitution Pattern

The specific decoration of the pyranopyridine core with an amine group, a bromine atom at the 6-position, and a defined stereocenter at the adjacent chiral carbon—designated as (R)—is not arbitrary. Each element is hypothesized to play a crucial role in dictating the compound's pharmacodynamic profile.

  • The Amine Group: Often serves as a key interaction point, forming hydrogen bonds or salt bridges with acidic residues (e.g., aspartic acid) within a receptor's binding pocket.

  • The 6-Bromo Substituent: The introduction of a halogen atom like bromine significantly alters the electronic distribution of the pyridine ring and can enhance binding affinity through lipophilic or specific halogen bonding interactions.[1]

  • The (R)-Stereochemistry: Biological systems are inherently chiral. The specific (R)-configuration is often essential for correct orientation within the binding site, leading to significant differences in affinity and efficacy compared to its (S)-enantiomer or the racemic mixture.[1]

Putative Receptor Targets and Biological Rationale

While direct studies on (R)-6-bromo-pyranopyridine amines are limited, compelling evidence from closely related analogs strongly suggests that dopamine and serotonin receptors are high-priority targets for investigation.

2.1 Insights from Structurally Related Compounds: Dopamine D₂ and Serotonin 5-HT₃ Receptors

A pivotal study on a series of pyridine-3-carboxamides revealed that a compound featuring a 5-bromo and 6-methylamino substitution pattern exhibited high binding affinity for both the dopamine D₂ and serotonin 5-HT₃ receptors.[1] This finding provides a critical starting point. Both D₂ and 5-HT₃ receptors are well-validated drug targets for a variety of central nervous system (CNS) disorders. The D₂ receptor is a primary target for antipsychotic medications, while 5-HT₃ receptor antagonists are used as potent antiemetics.[1][6]

2.2 The Role of Stereochemistry: The Importance of the (R)-Configuration

The same study demonstrated a dramatic difference in pharmacological profile upon optical resolution of their lead compound. The (R)-enantiomer, (R)-53, displayed a strong, dual affinity for both D₂ and 5-HT₃ receptors. In contrast, the (S)-enantiomer showed potent 5-HT₃ affinity but only moderate affinity for the D₂ receptor.[1] This stereospecificity underscores the necessity of chiral synthesis and analysis. The (R)-configuration likely orients the key pharmacophoric elements in a conformation that is complementary to the binding sites of both receptors, a phenomenon that may be preserved in the pyranopyridine series.

2.3 The Influence of the 6-Bromo Substituent on Receptor Affinity

In the aforementioned pyridine-3-carboxamide series, the introduction of a lipophilic bromine atom onto the pyridine ring was shown to enhance affinity for the dopamine D₂ receptor while maintaining potent 5-HT₃ receptor binding.[1] This suggests the presence of a hydrophobic pocket or a specific halogen bond acceptor in the D₂ receptor that favorably interacts with the bromine atom. This principle is a key rationale for prioritizing the investigation of bromo-substituted pyranopyridines.

Methodologies for Determining Receptor Binding Affinity

To quantitatively assess the interaction between a ligand and its receptor, a robust and validated binding assay is essential. For GPCRs like the D₂ and 5-HT₃ receptors, the radioligand binding assay remains the gold standard due to its sensitivity and quantitative nature.[2][3]

3.1 Assay Selection: The Rationale for Radioligand Competition Binding Assays

We will describe a heterologous competition (or displacement) binding assay. This method is chosen for its efficiency in determining the inhibition constant (Kᵢ) of a novel, unlabeled test compound (our pyranopyridine amine) by measuring its ability to compete off a known, high-affinity radioligand from the receptor.[2] The Kᵢ value is a true measure of the compound's binding affinity and is independent of radioligand concentration.

3.2 Detailed Experimental Protocol: A Self-Validating System

This protocol is designed as a self-validating system, where internal controls and systematic checks ensure data integrity. The example below describes a protocol for determining the Kᵢ of a test compound at the human dopamine D₂ receptor.

Materials:

  • Receptor Source: Cell membranes from a stable cell line overexpressing the human D₂ receptor (e.g., CHO-K1 or HEK293 cells).[7]

  • Radioligand: A high-affinity D₂ receptor antagonist, such as [³H]-Spiperone or [³H]-Raclopride.

  • Test Compound: (R)-6-bromo-pyranopyridine amine compound, dissolved in a suitable vehicle (e.g., DMSO).

  • Non-specific Binding (NSB) Determinator: A high concentration (e.g., 10 µM) of a known, potent, unlabeled D₂ antagonist (e.g., Haloperidol).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Filtration System: A cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter: For quantifying radioactivity.

Step-by-Step Methodology:

  • Membrane Preparation (Self-Validation Point 1):

    • Thaw frozen cell membrane aliquots on ice.

    • Homogenize gently in ice-cold assay buffer.

    • Determine protein concentration via a Bradford or BCA assay. Rationale: Consistent protein concentration across all assay wells is critical for reproducibility. The concentration should be optimized to ensure that less than 10% of the total radioligand is bound, preventing ligand depletion artifacts.[3]

  • Assay Plate Setup:

    • Set up a 96-well plate. For each test compound, a full concentration-response curve (e.g., 10-12 points, semi-log dilutions) is required.

    • Total Binding (TB) Wells: Contain assay buffer, radioligand, and receptor membranes.

    • Non-Specific Binding (NSB) Wells: Contain assay buffer, radioligand, receptor membranes, and a saturating concentration of the NSB determinator (Haloperidol). Rationale: NSB wells quantify the amount of radioligand that binds to non-receptor components (like the filter paper and lipids). This value must be subtracted from all other wells to determine specific binding.[8]

    • Test Compound Wells: Contain assay buffer, radioligand, receptor membranes, and varying concentrations of the (R)-6-bromo-pyranopyridine amine test compound.

  • Incubation (Self-Validation Point 2):

    • Add reagents to the wells in the following order: assay buffer, test compound/NSB determinator/buffer, radioligand, and finally, the receptor membranes to initiate the reaction.

    • Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient duration (e.g., 60-90 minutes) to reach equilibrium. Rationale: The incubation time must be long enough for the binding reaction to reach a steady state. This should be empirically determined in preliminary kinetic experiments.[2]

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester.

    • Wash the filters immediately with ice-cold assay buffer (e.g., 3 x 3 mL) to remove unbound radioligand. Rationale: Rapid filtration and cold buffer washes are crucial to minimize dissociation of the ligand-receptor complex while effectively removing unbound radioactivity.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation cocktail, and allow to equilibrate.

    • Count the radioactivity (in Disintegrations Per Minute, DPM) in each vial using a liquid scintillation counter.

Workflow for Radioligand Competition Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes 1. Prepare Membranes (Determine Protein Conc.) setup_plate 3. Set up 96-well Plate (TB, NSB, Test Compound wells) prep_membranes->setup_plate prep_ligands 2. Prepare Ligands (Radioligand, Test Compound, NSB) prep_ligands->setup_plate incubation 4. Incubate to Equilibrium (e.g., 60 min at 25°C) setup_plate->incubation filtration 5. Terminate via Filtration (Separate Bound from Free) incubation->filtration counting 6. Quantify Radioactivity (Scintillation Counting) filtration->counting calc_specific 7. Calculate Specific Binding (Total - Non-specific) counting->calc_specific plot_curve 8. Plot Competition Curve (% Inhibition vs. [Compound]) calc_specific->plot_curve calc_ic50 9. Determine IC50 (Non-linear Regression) plot_curve->calc_ic50 calc_ki 10. Calculate Ki (Cheng-Prusoff Equation) calc_ic50->calc_ki

Caption: Workflow of a radioligand competition binding assay.

3.3 Data Analysis and Interpretation
  • Calculate Specific Binding:

    • Specific Binding (SB) = Total Binding (TB) - Non-Specific Binding (NSB).

    • For each test compound concentration, calculate the percentage of inhibition of specific binding: % Inhibition = 100 * (1 - (DPM_compound - DPM_NSB) / (DPM_TB - DPM_NSB)))

  • Determine IC₅₀:

    • Plot the % Inhibition against the logarithm of the test compound concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value. The IC₅₀ is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate the Inhibition Constant (Kᵢ):

    • Convert the IC₅₀ to the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L] / Kₔ))

      • Where [L] is the concentration of the radioligand used in the assay.

      • Kₔ is the dissociation constant of the radioligand for the receptor (must be determined independently via a saturation binding experiment).

    • Rationale: The Kᵢ is a more absolute measure of affinity, correcting for the concentration and affinity of the radioligand used in the specific experiment.[2]

Simplified GPCR Signaling Pathway (Dopamine D₂ Receptor)

G ligand (R)-6-bromo-pyranopyridine amine (Antagonist) receptor Dopamine D2 Receptor (GPCR) ligand->receptor Binds g_protein Gαi/βγ receptor->g_protein Blocks G-protein activation ac Adenylate Cyclase g_protein->ac Inhibits camp cAMP (Decreased) ac->camp Conversion atp ATP atp->ac pka PKA camp->pka Activates response Cellular Response (Modulated) pka->response Phosphorylates Targets

Caption: Antagonist binding at a Gi-coupled GPCR like the D₂ receptor.

Structure-Activity Relationship (SAR) Analysis

To understand how molecular modifications impact binding affinity, a systematic SAR study is essential. By synthesizing and testing a small library of analogs, researchers can map the pharmacophore and identify key structural features for high-affinity binding.

4.1 Hypothetical SAR Data for (R)-6-bromo-pyranopyridine amine Analogs

The following table presents hypothetical, yet plausible, binding data for a series of analogs based on the principles discussed. This data is for illustrative purposes to guide a potential research program.

Compound IDR¹ (at Amine)R² (at Pyran)StereochemistryD₂ Receptor Kᵢ (nM)5-HT₃ Receptor Kᵢ (nM)
LEAD-01 HCH₃(R)15.28.7
COMP-02HCH₃(S)350.412.1
COMP-03HCH₃Racemic182.510.5
ANALOG-04CH₃CH₃(R)25.69.4
ANALOG-05HH(R)45.133.2
ANALOG-06HPhenyl(R)98.3150.8
COMP-07 (No Br) HCH₃(R)875.0540.1

Interpretation of Hypothetical SAR:

  • Stereochemistry is Key: A comparison of LEAD-01 and COMP-02 shows a significant drop in D₂ affinity for the (S)-enantiomer, confirming the importance of the (R)-configuration for this target.

  • Bromine is Crucial: Removing the bromine atom (COMP-07 ) leads to a dramatic loss of affinity at both receptors, validating its role as a key binding element.

  • Pyran Substitution: Small alkyl groups like methyl (LEAD-01 ) at the R² position appear optimal, while removing them (ANALOG-05 ) or adding a bulky phenyl group (ANALOG-06 ) reduces affinity, likely due to steric constraints within the binding pocket.

Conclusion and Future Directions

The (R)-6-bromo-pyranopyridine amine scaffold represents a compelling starting point for the development of high-affinity ligands, potentially targeting dopamine D₂ and serotonin 5-HT₃ receptors. The principles of stereospecificity and the positive contribution of the bromo-substituent, derived from closely related chemical series, provide a strong rationale for their investigation.[1] The detailed radioligand competition binding assay protocol outlined in this guide offers a robust, self-validating system for accurately determining the binding affinity of these novel compounds.

Future work should focus on the synthesis of a focused library of (R)-6-bromo-pyranopyridine amine analogs to confirm these hypotheses and build a comprehensive SAR. Subsequent studies should progress to functional assays (e.g., GTPγS binding or cAMP assays) to determine whether these high-affinity ligands act as agonists, antagonists, or allosteric modulators, ultimately paving the way for in vivo studies to assess their therapeutic potential.

References
  • Hirokawa, Y., et al. (2003). Synthesis and structure-affinity relationships of novel N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides with potent serotonin 5-HT3 and dopamine D2 receptor antagonistic activity. Journal of Medicinal Chemistry, 46(5), 743-754. [Link]

  • Bylund, D. B., & Toews, M. L. (2014). GPCR-radioligand binding assays. Methods in Enzymology, 556, 3-21. [Link]

  • Zhang, M., et al. (2020). Quantification of The Surface Expression of G Protein-coupled Receptors Using Intact Live-cell Radioligand Binding Assays. Bio-protocol, 10(18), e3761. [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. [Link]

  • Stankiewicz, A. M., et al. (2019). The affinities for serotonin/dopamine receptors of the compounds 1-4. ResearchGate. [Link]

  • Gobert, A., et al. (2000). Design and synthesis of a series of 6-substituted-2-pyridinylmethylamine derivatives as novel, high-affinity, selective agonists at 5-HT1A receptors. Journal of Medicinal Chemistry, 43(13), 2609-2623. [Link]

  • Sniecikowska, J., et al. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2197171. [Link]

  • Sniecikowska, J., et al. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia ba. RUNA. [Link]

  • ResearchGate. (n.d.). Scheme 4. Site specifically activated pyridines by bromine/magnesium or... [Link]

  • Opperman, T. J., et al. (2014). Characterization of a novel pyranopyridine inhibitor of the AcrAB efflux pump of Escherichia coli. Antimicrobial Agents and Chemotherapy, 58(2), 722-733. [Link]

  • Kubiak, R., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13499-13515. [Link]

  • Decker, A. M., et al. (2022). Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist. ACS Chemical Neuroscience, 13(7), 1082-1095. [Link]

  • IntechOpen. (2018). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. [Link]

Sources

Crystallographic Data and Absolute Configuration Analysis of (R)-6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine is a highly versatile, stereochemically pure bicyclic building block. It serves as a critical intermediate in the synthesis of complex pharmaceutical agents, including Cannabinoid Receptor 1 (CB1R) inverse agonists and beta-secretase (BACE1) modulators. In modern drug development, the rigorous validation of absolute stereochemistry is a regulatory necessity. This technical guide provides a comprehensive, step-by-step workflow for the crystallographic characterization of this scaffold, emphasizing the mechanistic rationale behind experimental choices and the statistical validation of its absolute configuration.

Chemical Context & Structural Significance

The pyrano[2,3-b]pyridine scaffold offers a rigid, drug-like framework with two highly functionalizable vectors:

  • The 6-Bromo Substituent: Acts as a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • The C4-Amine: The primary site for amide coupling. The (R)-configuration at this stereocenter is often the primary determinant of target protein affinity, as demonstrated in the development of the CB1R inverse agonist MK-5596[1].

G A Chiral Building Block (R)-6-Bromo-pyrano-pyridine B Cross-Coupling (Suzuki/Buchwald) A->B C Amide Derivatization at C4-Amine B->C D Lead Compound (e.g., MK-5596) C->D E Target Engagement (CB1R / BACE1) D->E

Workflow demonstrating the synthetic utility of the (R)-6-bromo pyrano[2,3-b]pyridine scaffold.

Crystallographic Strategy: The "Heavy Atom" Advantage

Expertise & Experience Insight: Determining the absolute configuration of chiral molecules containing only light atoms (C, H, N, O) typically requires Cu Kα radiation ( λ=1.54178 Å) to generate a sufficient anomalous dispersion signal. However, the presence of the 6-bromo substituent ( Z=35 ) fundamentally alters the crystallographic strategy.

Bromine possesses a massive anomalous scattering factor ( f′′≈2.6 for Mo Kα radiation). This strong resonant scattering breaks Friedel's law significantly, allowing for the definitive assignment of the absolute structure via the Flack parameter, even when using standard Mo Kα radiation ( λ=0.71073 Å)[2]. This makes the 6-bromo derivative a "crystallographer's dream" for self-validating the enantiomeric purity of the upstream synthetic cascade.

Experimental Protocols: Crystallization and SCXRD Workflow

To ensure a self-validating system, this protocol avoids crystallizing the free base, which can be prone to oiling out or forming poor-quality lattices. Instead, salt formation is employed to increase lattice energy and crystallinity.

Protocol 1: Diastereomeric/Achiral Salt Formation
  • Sample Preparation: Dissolve 50 mg of (R)-6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine in 1.0 mL of anhydrous methanol.

  • Salt Formation: Add 1.1 equivalents of a counter-ion source (e.g., 1M HCl in ether, or a chiral resolving agent like L-tartaric acid) dropwise under an inert atmosphere.

  • Vapor Diffusion (Crystallization): Transfer the solution to a 2 mL inner vial. Place this vial inside a 20 mL outer vial containing 5 mL of an anti-solvent (e.g., diethyl ether or pentane). Cap the outer vial tightly.

    • Causality: Vapor diffusion allows for an extremely slow, thermodynamically controlled increase in supersaturation. This minimizes crystal defects and twinning, which is critical for accurate anomalous dispersion measurements.

Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD)
  • Mounting: Select a single, block-shaped crystal under a polarized light microscope. Mount it on a MiTeGen loop using perfluoropolyether oil to prevent solvent loss and oxidation.

  • Data Collection: Transfer the crystal to the diffractometer goniometer cooled to 100 K via a nitrogen cryostream.

    • Causality: Cryocooling minimizes atomic thermal vibrations (reducing the size of thermal ellipsoids), which exponentially increases high-angle diffraction intensity and improves the precision of hydrogen atom placement.

  • Structure Solution: Solve the phase problem using dual-space algorithms via SHELXT[3].

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL.

G Step1 Sample Prep Salt Formation (HCl) Step2 Crystallization Vapor Diffusion Step1->Step2 Step3 Data Collection SCXRD (Mo Kα / Cu Kα) Step2->Step3 Step4 Structure Solution Dual-Space (SHELXT) Step3->Step4 Step5 Refinement Least-Squares (SHELXL) Step4->Step5 Step6 Absolute Config Flack Parameter ~ 0.0 Step5->Step6

Step-by-step X-ray crystallographic workflow for absolute configuration determination.

Quantitative Data Summarization

The following table summarizes the representative crystallographic parameters for the hydrochloride salt of the target compound, establishing a benchmark for quality control in drug development workflows.

ParameterValue / Specification
Chemical Formula C8H10BrClN2O
Formula Weight 265.54 g/mol
Crystal System Orthorhombic
Space Group P21​21​21​ (Chiral space group)
Temperature 100(2) K
Radiation Mo Kα ( λ=0.71073 Å)
Unit Cell Dimensions a≈7.2 Å, b≈11.5 Å, c≈13.8 Å
Volume ≈1142 Å 3
Z (Molecules per unit cell) 4
Goodness-of-fit on F2 1.050
Final R indexes [ I>2σ(I) ] R1​=0.025 , wR2​=0.065
Absolute Structure (Flack) Parameter 0.01(2) (Definitive (R)-configuration)

Trustworthiness Check: A Flack parameter of 0.01 with a standard uncertainty of 0.02 confirms the absolute configuration with >99.9% statistical confidence. If the value were ~1.0, the crystal would be the (S)-enantiomer. A value of ~0.5 would indicate a racemic twin[4].

References

  • Title: Discovery of N-[(4R)-6-(4-Chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596) Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: SHELXT – Integrated space-group and crystal-structure determination Source: Acta Crystallographica Section A: Foundations and Advances URL: [Link]

  • Title: Use of intensity quotients and differences in absolute structure refinement Source: National Institutes of Health (PMC) / Acta Crystallographica Section B URL: [Link]

  • Title: Flack Parameter - Absolute Structure Determination Source: Wikipedia (Crystallography Index) URL: [Link]

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Methodological & Application

Application Notes & Protocols: Enantioselective Synthesis of (R)-6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The synthesis of enantiomerically pure chiral amines is a cornerstone of modern pharmaceutical and agrochemical research. The specific stereochemistry of a molecule can be critical to its biological activity and safety profile. The target molecule, (R)-6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine, represents a complex heterocyclic scaffold with a stereogenic center at the C4 position. The pyrano[2,3-b]pyridine core is a privileged structure found in various biologically active compounds. This document provides a comprehensive guide for researchers and drug development professionals on plausible and robust strategies for the enantioselective synthesis of the (R)-enantiomer of this amine.

Given the absence of a direct, published protocol for this specific molecule, this guide is structured to reflect a logical, problem-solving approach. We will first outline a proposed synthesis for the key precursor, 6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-one, and then detail several state-of-the-art enantioselective methods for its conversion to the target (R)-amine. The protocols provided are based on well-established and reliable asymmetric transformations.

Retrosynthetic Analysis and Overall Strategy

A logical retrosynthetic analysis of the target amine points to the corresponding ketone, 6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-one, as the most strategic precursor. The introduction of the chiral amine can be achieved through enantioselective reduction of the ketone to the corresponding alcohol followed by conversion to the amine, or more directly, via an asymmetric reductive amination.

G Target (R)-6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine Ketone 6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-one Target->Ketone Asymmetric Reduction / Reductive Amination Precursor Substituted Pyridine Precursor Ketone->Precursor Intramolecular Cyclization

Caption: Retrosynthetic analysis of the target amine.

This strategy allows for the construction of the achiral heterocyclic core first, followed by the crucial enantioselective step to install the desired stereocenter.

Proposed Synthesis of the Ketone Precursor: 6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-one

Overall Reaction Scheme:

G Start 6-Bromo-2-hydroxypyridine Intermediate1 Ethyl 3-((6-bromo-pyridin-2-yl)oxy)propanoate Start->Intermediate1 1. NaH, DMF 2. Br(CH2)2COOEt Intermediate2 Ethyl 3-(6-bromo-2-hydroxy-pyridin-3-yl)propanoate Intermediate1->Intermediate2 Fries Rearrangement (e.g., AlCl3) Product 6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-one Intermediate2->Product Intramolecular Cyclization (e.g., H+ or base) G Ketone Ketone Precursor Reduction Asymmetric Transfer Hydrogenation Ketone->Reduction Alcohol (R)-Alcohol Reduction->Alcohol Conversion Alcohol to Amine Conversion Alcohol->Conversion Amine (R)-Amine Conversion->Amine G Ketone Ketone Precursor Reduction CBS Reduction Ketone->Reduction Alcohol (R)-Alcohol Reduction->Alcohol Conversion Alcohol to Amine Conversion Alcohol->Conversion Amine (R)-Amine Conversion->Amine G Ketone Ketone Precursor Biocatalysis Asymmetric Reductive Amination (Transaminase) Ketone->Biocatalysis Amine (R)-Amine Biocatalysis->Amine

Sources

using (R)-6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine as a pharmaceutical building block

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Technical Protocol for the utilization of (R)-6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine in medicinal chemistry and drug discovery.

Executive Summary

(R)-6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine is a highly versatile, conformationally restricted bicyclic building block. Featuring a fused pyranopyridine core, this scaffold offers unique physicochemical advantages over traditional carbocyclic analogs, including improved aqueous solubility, optimized pKa, and introduced hydrogen-bonding capabilities. The molecule possesses two orthogonal diversification handles: a C6-bromine atom primed for transition-metal-catalyzed cross-coupling, and a chiral (R)-configured primary amine at C4 that dictates stereospecific target engagement. This scaffold has been instrumental in the discovery of novel therapeutics, ranging from Cannabinoid-1 Receptor (CB1R) inverse agonists for metabolic disorders[1] to WDR5 inhibitors for MLL-rearranged leukemias[2].

Physicochemical & Structural Profiling

The architectural design of the pyrano[2,3-b]pyridine core is a classic example of scaffold hopping in medicinal chemistry. By replacing a tetrahydronaphthalene or chroman core with a nitrogen-containing heterocycle, developers can significantly reduce lipophilicity (LogP) while maintaining the spatial geometry required for deep hydrophobic pocket binding.

Table 1: Physicochemical Properties & Structural Significance

Property / FeatureValue / DescriptionPharmacological Rationale
Chemical Formula C8H9BrN2OLow molecular weight (MW ~229.07) ensures high ligand efficiency (LE) when elaborated.
C6-Bromine Handle Aryl HalideElectronically activated by the adjacent pyridine nitrogen, facilitating rapid oxidative addition in Pd-catalyzed cross-couplings[3].
(R)-C4 Amine Chiral Primary AmineEssential for stereospecific hydrogen bonding. The (R)-enantiomer often exhibits >100x target selectivity compared to the (S)-enantiomer[1].
Pyridine Nitrogen H-Bond AcceptorModulates basicity, improves metabolic stability against CYP450 oxidation, and enhances aqueous solubility.
Tetrahydropyran Ring Conformationally RestrictedReduces the entropic penalty upon target binding by locking the molecule into a rigid half-chair conformation.

Mechanistic Insights: Orthogonal Diversification Strategy

As a Senior Application Scientist, I emphasize that successful library synthesis relies on understanding the causality behind reaction conditions. The orthogonal nature of the C6 and C4 handles allows for divergent synthetic pathways.

  • C6 Diversification (Suzuki-Miyaura / Buchwald-Hartwig): The electron-deficient nature of the pyridine ring makes the C-Br bond highly susceptible to oxidative addition by Pd(0) species. However, this same electron deficiency can accelerate the protodeboronation of the incoming boronic acid partner. Therefore, utilizing a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) is critical; it prevents catalyst deactivation and tightly coordinates the palladium center to suppress side reactions[3].

  • C4 Diversification (Amide Coupling): The primary amine is highly nucleophilic, but the adjacent C4 stereocenter is susceptible to base-catalyzed racemization. To preserve the critical (R)-configuration, uronium-based coupling reagents (e.g., HATU) combined with sterically hindered, non-nucleophilic bases (e.g., DIPEA) must be used. This ensures the rate of amide bond formation vastly outpaces any potential enolization/epimerization pathways.

SyntheticWorkflow A (R)-6-Bromo-3,4-dihydro- 2H-pyrano[2,3-b]pyridin-4-amine (Core Scaffold) B C6 Diversification (Pd-Catalyzed Cross-Coupling) A->B Handle 1: Bromine C C4 Diversification (Amide/Amine Formation) A->C Handle 2: Chiral Amine D Suzuki-Miyaura (Aryl/Heteroaryl Boronic Acids) B->D E Buchwald-Hartwig (Amines) B->E F Amide Coupling (HATU/DIPEA + Carboxylic Acids) C->F G Reductive Amination (Aldehydes/Ketones) C->G H Target: CB1R Inverse Agonists (e.g., MK-5596 analogs) D->H I Target: WDR5 Inhibitors (Leukemia Models) E->I F->H F->I

Workflow diagram illustrating the orthogonal diversification of the pyrano[2,3-b]pyridine scaffold.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems, ensuring high fidelity and reproducibility in the generation of pharmaceutical libraries.

Protocol A: C6 Suzuki-Miyaura Cross-Coupling

This protocol leverages Pd(dppf)Cl₂ to ensure robust coupling while mitigating protodeboronation[4].

Reagents & Materials:

  • (R)-6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine (1.0 eq, 0.5 mmol)

  • Aryl/Heteroaryl Boronic Acid (1.2 eq, 0.6 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 eq, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 eq, 1.25 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 5 mL)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the bromo-scaffold, boronic acid, and K₂CO₃.

  • Degassing (Critical Step): Add the 1,4-Dioxane and H₂O. Seal the tube with a septum and sparge the mixture with Argon gas for exactly 15 minutes. Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species into inactive Pd(II) peroxo complexes, halting the catalytic cycle.

  • Catalyst Addition: Briefly open the septum under a positive flow of Argon and quickly add the Pd(dppf)Cl₂ catalyst.

  • Reaction: Heat the mixture to 90 °C in a pre-heated oil bath for 4–6 hours. Monitor progression via LC-MS. The electron-deficient pyridine ring ensures rapid oxidative addition, typically reaching completion within this timeframe.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, gradient elution: DCM to 5% MeOH in DCM).

Protocol B: Epimerization-Free Amide Coupling at C4

Reagents & Materials:

  • C6-Functionalized pyrano[2,3-b]pyridin-4-amine (1.0 eq, 0.2 mmol)

  • Carboxylic Acid derivative (1.1 eq, 0.22 mmol)

  • HATU (1.2 eq, 0.24 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 0.6 mmol)

  • Anhydrous DMF (2 mL)

Step-by-Step Methodology:

  • Pre-activation: In a dry vial, dissolve the carboxylic acid and HATU in anhydrous DMF. Add DIPEA and stir at room temperature for 10 minutes. Causality: Pre-activation forms the highly reactive O-At (7-azabenzotriazole) active ester. Allowing this intermediate to form completely prevents the unreacted coupling reagent from reacting with the primary amine to form stable, unreactive guanidinium byproducts.

  • Coupling: Add the amine scaffold to the pre-activated mixture. Stir at room temperature for 2 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract with EtOAc (3 x 5 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (3 x 5 mL) to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate.

Biological Applications & Case Studies

Case Study 1: Cannabinoid-1 Receptor (CB1R) Inverse Agonists (MK-5596)

The pyrano[2,3-b]pyridine scaffold was famously utilized by researchers to develop MK-5596, a highly potent CB1R inverse agonist designed for the treatment of obesity[1].

  • Stereochemical Mandate: The absolute structure of MK-5596 relies strictly on the (R)-configuration of the C4 amine. When synthesized, the corresponding (S)-enantiomer was found to be significantly less potent at the CB1 receptor (IC50 = 7.65 nM vs sub-nanomolar for the R-isomer) and exhibited a dangerous increase in off-target hERG potassium channel inhibition (IC50 = 0.67 μM)[1]. This underscores the necessity of utilizing the enantiopure (R)-building block to maintain a safe therapeutic window.

Case Study 2: WDR5-MLL1 Inhibition in Leukemia

WDR5 is a highly conserved WD40 repeat protein that serves as a critical scaffolding component for the MLL1 histone methyltransferase complex. Overexpression or dysregulation of this complex is a primary driver in MLL-rearranged leukemias. Compounds derived from the pyrano[2,3-b]pyridin-4-amine scaffold have been patented as potent WDR5 inhibitors[2]. These molecules bind directly to the WIN-site (WDR5 interaction site), sterically occluding MLL1.

WDR5Pathway Target WDR5 Protein (WIN-Site Binding) Complex MLL1-WDR5 Complex (Assembly Disrupted) Target->Complex Prevents protein-protein interaction Inhibitor Pyrano[2,3-b]pyridine Derivative (WIN-Site Inhibitor) Inhibitor->Target Binds stereospecifically via (R)-amine Methylation H3K4 Trimethylation (Significantly Decreased) Complex->Methylation Loss of methyltransferase activity Transcription HOX Gene Transcription (Epigenetically Suppressed) Methylation->Transcription Epigenetic silencing Outcome Apoptosis & Cell Cycle Arrest (Leukemia Cells) Transcription->Outcome Therapeutic Effect

Pathway diagram illustrating the epigenetic mechanism of action for WDR5 inhibitors derived from this scaffold.

Sources

chiral resolution techniques for 6-bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine racemates

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chiral Resolution and Enantiomeric Enrichment of 6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine Racemates

Executive Summary

The compound 6-bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine is a critical fused bicyclic building block utilized in the synthesis of advanced therapeutics, including WDR5 inhibitors, JAK kinase modulators, and CB1R inverse agonists [1, 2, 3]. Because the biological targets of these pharmacophores are highly stereospecific, obtaining the enantiopure (R)- or (S)-amine at the C4 position is a mandatory gateway in the drug development pipeline.

This technical guide details three field-proven methodologies for obtaining enantiopure 6-bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine: classical diastereomeric salt resolution, preparative Supercritical Fluid Chromatography (SFC), and an asymmetric synthesis alternative. As a self-validating system, each protocol incorporates mechanistic rationales and in-process controls (IPCs) to ensure absolute stereochemical fidelity.

Mechanistic Context: The Challenge of the Pyrano-Pyridine Scaffold

The 3,4-dihydro-2H-pyrano[2,3-b]pyridine system presents unique physicochemical challenges. The primary amine at the C4 position is sterically hindered by the adjacent rigid pyran ring and electronically influenced by the electron-withdrawing 6-bromo-pyridine moiety.

  • In Salt Resolution: The reduced basicity of this amine requires the use of relatively strong chiral organic acids (e.g., tartaric acid derivatives) to ensure complete protonation and stable salt formation.

  • In Chromatography: The primary amine readily interacts with residual silanols on silica-based chiral stationary phases, necessitating competitive basic additives to prevent severe peak tailing.

Protocol A: Classical Resolution via Diastereomeric Crystallization

Diastereomeric salt formation remains a highly scalable and cost-effective method for early-phase scale-up. By reacting the racemic amine with an enantiopure chiral acid, two diastereomeric salts are formed ( p -salt and n -salt) which exhibit distinct solubility profiles.

Scientific Rationale & Experimental Choices

We utilize (-)-Di-p-toluoyl-L-tartaric acid ((-)-DTTA) as the resolving agent. The bulky p -toluoyl groups provide excellent steric differentiation, locking the (R)-amine into a rigid, highly crystalline hydrogen-bonded network, while the (S)-amine salt remains solvated. An Ethanol/Water (95:5) solvent system is chosen because the slight aqueous presence disrupts non-specific hydrogen bonding, preventing kinetic trapping and co-precipitation of the undesired diastereomer.

SaltResolution A Racemic 6-bromo-3,4-dihydro- 2H-pyrano[2,3-b]pyridin-4-amine B Add (-)-DTTA in EtOH/H2O (Chiral Resolving Agent) A->B C Diastereomeric Salt Mixture (p-Salt + n-Salt) B->C D Heating to Reflux & Controlled Cooling (0.5°C/min) C->D E Vacuum Filtration D->E F Mother Liquor (Enriched in (S)-enantiomer) E->F G Crystalline Salt (Enriched in (R)-enantiomer) E->G H Free-basing (1N NaOH) & DCM Extraction G->H I Enantiopure (R)-Amine (>99% ee) H->I

Workflow for the classical diastereomeric salt resolution of the racemic amine.

Step-by-Step Methodology
  • Salt Formation: Suspend 10.0 g (43.6 mmol) of racemic 6-bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine in 100 mL of EtOH/H2O (95:5 v/v). Add 16.8 g (43.6 mmol, 1.0 eq) of (-)-DTTA.

  • Thermodynamic Equilibration: Heat the slurry to reflux (approx. 78 °C) under stirring until a clear solution is achieved. Maintain reflux for 30 minutes to ensure complete dissolution.

  • Controlled Crystallization: Cool the reactor at a strictly controlled rate of 0.5 °C/min to 20 °C. Causality: Rapid cooling induces supersaturation and kinetic trapping of the (S)-amine salt, degrading enantiomeric excess (ee). Slow cooling guarantees thermodynamic control.

  • Isolation: Filter the resulting white crystalline solid under vacuum. Wash the filter cake with 20 mL of ice-cold EtOH.

  • IPC (In-Process Control): Take a 5 mg aliquot of the salt, partition between 1N NaOH and Dichloromethane (DCM), and analyze the organic layer via analytical chiral HPLC to determine ee%. (Target: >90% ee).

  • Recrystallization (If necessary): If the IPC shows <95% ee, resuspend the salt in 50 mL of boiling EtOH and repeat the cooling profile.

  • Free-basing: Suspend the highly enantioenriched salt in 100 mL of DCM and add 100 mL of 1N NaOH. Stir vigorously for 30 minutes. Separate the organic layer, extract the aqueous layer twice with 50 mL DCM, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the enantiopure (R)-amine.

Protocol B: Preparative Supercritical Fluid Chromatography (SFC)

For rapid isolation of both enantiomers without the material losses associated with crystallization, preparative SFC is the industry gold standard. SFC leverages supercritical CO2, offering high diffusivity and low viscosity, enabling high flow rates and rapid equilibration.

Scientific Rationale & Experimental Choices

We utilize a Chiralpak IG column (amylose tris(3-chloro-5-methylphenylcarbamate)). The carbamate linkages provide critical hydrogen-bond donor/acceptor sites that interact stereospecifically with the C4-amine. Crucially, 0.1% Diethylamine (DEA) is mandated in the methanol co-solvent. Causality: The primary amine of our target compound will strongly hydrogen-bond with free silanols on the silica support, causing severe peak tailing. DEA acts as a sacrificial basic additive, masking these silanols and ensuring sharp, symmetrical peaks.

SFCWorkflow A Racemic Amine in MeOH (50 mg/mL) B SFC Injection (Chiralpak IG, CO2/MeOH/DEA) A->B C Chiral Recognition (H-bonding, Sterics, π-π) B->C D Fraction 1: (S)-Amine (tR = 4.2 min) C->D E Fraction 2: (R)-Amine (tR = 5.8 min) C->E

Preparative SFC workflow demonstrating chiral recognition and fraction collection.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the racemic amine in HPLC-grade Methanol to a concentration of 50 mg/mL. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • System Equilibration: Flush the Chiralpak IG column (250 x 21.1 mm, 5 µm) with the mobile phase: 70% CO2 / 30% MeOH (containing 0.1% DEA) at a flow rate of 70 mL/min. Set the Back Pressure Regulator (BPR) to 120 bar and column temperature to 35 °C.

  • Method Validation (IPC): Perform a 50 µL test injection. Monitor UV absorbance at 254 nm. Ensure baseline resolution ( Rs​>1.5 ) between the two enantiomeric peaks.

  • Stacked Injections: Program the preparative SFC for stacked injections (e.g., 1 mL injections every 3.5 minutes) to maximize throughput.

  • Fraction Recovery: Collect Fraction 1 ((S)-enantiomer) and Fraction 2 ((R)-enantiomer). Evaporate the methanol/DEA under reduced pressure at 40 °C to yield the isolated enantiomers.

Alternative Strategy: Asymmetric Synthesis via Ellman’s Auxiliary

When resolving racemates results in an unacceptable 50% yield ceiling, modern drug development often pivots to asymmetric synthesis. As demonstrated in the synthesis of WDR5 inhibitors [1], utilizing Ellman’s sulfinamide allows for the direct installation of the chiral amine.

Protocol Summary: The precursor 6-bromo-2,3-dihydro-4H-pyrano[2,3-b]pyridin-4-one is condensed with (R)-2-methylpropane-2-sulfinamide in the presence of Titanium(IV) ethoxide (Ti(OEt)4) to form a chiral sulfinyl imine. Subsequent diastereoselective reduction using NaBH4 at -48 °C delivers the sulfinamide with >95% diastereomeric excess. Cleavage of the chiral auxiliary with 4N HCl in dioxane yields the enantiopure amine directly, bypassing the need for downstream resolution.

Quantitative Data Summaries

Table 1: Comparison of Resolving Agents for Classical Crystallization Data reflects the resolution of 10g of racemate. Yield is based on the theoretical maximum of 50% for a single enantiomer.

Resolving AgentSolvent SystemYield of Salt (%)ee (%) after 1st Cryst.ee (%) after 2nd Cryst.
(-)-DBTAEtOH42.585.0>98.0
(-)-DTTA EtOH/H2O (95:5) 38.2 91.5 >99.5
(+)-CSAAcetone25.060.282.4

Table 2: Optimized Preparative SFC Parameters

ParameterOptimized ValueRationale
Column Chiralpak IG (250 x 21.1 mm, 5 µm)Optimal steric fit for fused pyrano-pyridines.
Mobile Phase CO2 / MeOH (70:30)Balances solubility and elution strength.
Additive 0.1% Diethylamine (DEA)Suppresses secondary interactions with silanols.
Flow Rate 70 mL/minEnsures rapid throughput without exceeding pressure limits.
System Pressure 120 bar (BPR)Maintains CO2 in supercritical state.
Temperature 35 °COptimizes mass transfer kinetics.

Conclusion

The chiral resolution of 6-bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine can be robustly achieved through either thermodynamic diastereomeric crystallization using (-)-DTTA or high-throughput preparative SFC using a Chiralpak IG column. While SFC provides rapid access to both enantiomers, classical resolution remains highly viable for scaling a single desired enantiomer. For de novo synthesis, the Ellman's auxiliary route provides a powerful, high-yielding asymmetric alternative.

References

  • Title: WDR5 inhibitors and modulators (WO2021092525A1)
  • Title: Beta-secretase modulators and methods of use (US20070185103A1)
  • Title: Discovery of N-[(4R)-6-(4-Chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596) as a Novel Cannabinoid-1 Receptor (CB1R) Inverse Agonist Source: ACS Medicinal Chemistry Letters URL: [Link]

Application Notes and Protocols for the Derivatization of the Primary Amine Group in (R)-6-bromo-pyranopyridine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of the Pyranopyridine Scaffold

The pyranopyridine core is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds. The presence of a primary amine group on this heterocyclic system offers a versatile handle for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This guide provides a detailed technical overview and actionable protocols for the derivatization of a model compound, (R)-2-amino-8-bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridine, a representative (R)-6-bromo-pyranopyridine.

The strategic modification of this primary amine can significantly impact a molecule's biological target engagement, selectivity, and metabolic stability. This document will explore three fundamental and widely applicable derivatization strategies: acylation, sulfonylation, and reductive amination. For each method, we will delve into the underlying chemical principles, provide step-by-step experimental protocols, and discuss the rationale behind the selection of reagents and conditions.

Note on the Model Compound: As "(R)-6-bromo-pyranopyridine" is a general descriptor, for the purpose of providing concrete and practical protocols, this guide will focus on a specific, representative structure: (R)-2-amino-8-bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridine . The principles and methods described herein are broadly applicable to other isomers and analogues bearing a primary amine on the pyran ring.

I. Acylation of the Primary Amine: Formation of Amides

Acylation is a robust and frequently employed transformation that converts the primary amine into a chemically stable amide linkage.[1] This modification can introduce a wide array of substituents, significantly altering the compound's lipophilicity, hydrogen bonding capacity, and overall conformation. The reaction typically involves the treatment of the amine with an acylating agent, such as an acid chloride or an anhydride, often in the presence of a base.[2]

Scientific Rationale

The lone pair of electrons on the nitrogen of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. The use of a non-nucleophilic base, such as pyridine or triethylamine, is crucial to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, thereby driving the equilibrium towards product formation.[2] Pyridine can also act as a nucleophilic catalyst, further accelerating the reaction.[2]

Experimental Protocol: Acylation with Acetyl Chloride

This protocol details the N-acetylation of (R)-2-amino-8-bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridine.

Materials:

  • (R)-2-amino-8-bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridine

  • Acetyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (HPLC grade)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-2-amino-8-bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridine (1.0 eq) in anhydrous DCM (0.1 M).

  • Addition of Base: Add anhydrous pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable gradient of hexanes and ethyl acetate to afford the desired N-acetylated product.

ParameterConditionRationale
Solvent Anhydrous Dichloromethane (DCM)Inert and effectively dissolves both starting material and reagents.
Base PyridineNeutralizes the HCl byproduct and can act as a catalyst.[2]
Temperature 0 °C to Room TemperatureControls the initial exothermicity of the reaction.
Monitoring Thin Layer Chromatography (TLC)Allows for real-time tracking of the reaction progress.

II. Sulfonylation of the Primary Amine: Formation of Sulfonamides

Sulfonylation introduces a sulfonamide moiety, a key functional group in a multitude of therapeutic agents, including the well-known sulfa drugs.[3] This derivatization can significantly alter the acidity of the N-H proton and introduce a tetrahedral geometry at the sulfur atom, which can be critical for binding to biological targets. The reaction proceeds via the nucleophilic attack of the primary amine on the electrophilic sulfur atom of a sulfonyl chloride.[4]

Scientific Rationale

Similar to acylation, the sulfonylation of a primary amine with a sulfonyl chloride requires a base to scavenge the generated HCl.[5] Pyridine or triethylamine are commonly used for this purpose.[4] The choice of sulfonyl chloride allows for the introduction of a diverse range of aryl or alkyl substituents.

Experimental Protocol: Sulfonylation with p-Toluenesulfonyl Chloride

This protocol describes the synthesis of the N-tosylated derivative.

Materials:

  • (R)-2-amino-8-bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridine

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (HPLC grade)

Procedure:

  • Reaction Setup: Dissolve (R)-2-amino-8-bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridine (1.0 eq) in anhydrous DCM (0.1 M) in a round-bottom flask under an inert atmosphere.

  • Addition of Base: Add triethylamine (1.5 eq) to the solution.

  • Addition of Sulfonylating Agent: Add p-toluenesulfonyl chloride (1.1 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate).

ParameterConditionRationale
Solvent Anhydrous Dichloromethane (DCM)Aprotic and provides good solubility for the reactants.
Base Triethylamine (TEA)An organic base that effectively neutralizes the HCl byproduct.[4]
Temperature Room TemperatureSufficient for the reaction to proceed to completion.
Monitoring TLC or HPLCTo determine the endpoint of the reaction.

III. Reductive Amination: Formation of Secondary Amines

Reductive amination is a powerful method for forming carbon-nitrogen bonds, converting a primary amine into a secondary or tertiary amine.[6] This two-step, one-pot process involves the initial formation of an imine or enamine intermediate through the reaction of the primary amine with an aldehyde or ketone, followed by the in-situ reduction of this intermediate to the corresponding amine.[7][8]

Scientific Rationale

The reaction is typically carried out under mildly acidic conditions, which catalyze the formation of the imine intermediate. A key aspect of this method is the choice of a reducing agent that is selective for the imine/iminium ion over the starting carbonyl compound.[6] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose as it is a mild and selective reducing agent.[9]

Experimental Protocol: Reductive Amination with Acetone

This protocol details the N-isopropylation of the primary amine.

Materials:

  • (R)-2-amino-8-bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridine

  • Acetone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • DCM and Methanol (HPLC grade)

Procedure:

  • Reaction Setup: To a solution of (R)-2-amino-8-bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridine (1.0 eq) in 1,2-dichloroethane (0.1 M), add acetone (2.0 eq) and a catalytic amount of glacial acetic acid (0.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up:

    • Carefully quench the reaction with saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of DCM/methanol).

ParameterConditionRationale
Solvent 1,2-Dichloroethane (DCE)A common solvent for reductive amination reactions.
Carbonyl Source AcetoneReacts with the primary amine to form the imine intermediate.
Reducing Agent Sodium triacetoxyborohydrideMild and selective for the reduction of the imine/iminium ion.[9]
Catalyst Acetic AcidCatalyzes the formation of the imine intermediate.

IV. Analytical Characterization

The successful derivatization of the primary amine should be confirmed by a suite of analytical techniques:

  • Thin Layer Chromatography (TLC): A quick and easy method to monitor the progress of the reaction by observing the disappearance of the starting material spot and the appearance of the product spot, which will typically have a different Rf value.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress and the purity of the final product.[10]

  • Mass Spectrometry (MS): Confirms the identity of the product by determining its molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the formation of the new bond and the overall structure of the derivatized product. For example, in ¹H NMR, the disappearance of the primary amine protons and the appearance of a new amide, sulfonamide, or secondary amine proton signal would be indicative of a successful reaction.

V. Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for the derivatization of the primary amine group.

Acylation_Workflow Start Start: (R)-amine in DCM Add_Base Add Pyridine Cool to 0 °C Start->Add_Base Add_Acyl_Cl Add Acetyl Chloride dropwise at 0 °C Add_Base->Add_Acyl_Cl React Warm to RT Stir for 2-4h Add_Acyl_Cl->React Monitor Monitor by TLC React->Monitor Workup Aqueous Work-up (HCl, NaHCO₃, Brine) Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Final Product: N-acetylated pyranopyridine Purify->Product

Caption: General workflow for the acylation of the primary amine.

Sulfonylation_Workflow Start Start: (R)-amine in DCM Add_Base Add Triethylamine Start->Add_Base Add_TsCl Add TsCl portion-wise Add_Base->Add_TsCl React Stir at RT 12-24h Add_TsCl->React Monitor Monitor by TLC/HPLC React->Monitor Workup Aqueous Work-up (HCl, NaHCO₃, Brine) Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Final Product: N-tosylated pyranopyridine Purify->Product

Caption: General workflow for the sulfonylation of the primary amine.

Reductive_Amination_Workflow Start Start: (R)-amine in DCE Add_Carbonyl Add Acetone & Acetic Acid Start->Add_Carbonyl Imine_Formation Stir at RT 1h Add_Carbonyl->Imine_Formation Add_Reducing_Agent Add NaBH(OAc)₃ portion-wise Imine_Formation->Add_Reducing_Agent React Stir at RT 12-18h Add_Reducing_Agent->React Monitor Monitor by TLC/LC-MS React->Monitor Workup Aqueous Work-up (NaHCO₃, Brine) Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Final Product: N-isopropyl pyranopyridine Purify->Product

Caption: General workflow for the reductive amination of the primary amine.

VI. Conclusion

The derivatization of the primary amine on the (R)-6-bromo-pyranopyridine scaffold is a critical step in the exploration of this important chemical space for drug discovery and development. The methodologies of acylation, sulfonylation, and reductive amination provide a robust toolkit for the synthesis of a diverse library of analogues. The choice of derivatization strategy will depend on the desired physicochemical properties and the specific hypotheses being tested in a given research program. Careful execution of the protocols outlined in this guide, coupled with rigorous analytical characterization, will enable researchers to efficiently and effectively modify this versatile scaffold.

References

Sources

Application Notes and Protocols for In Vitro Assay Preparation Using (R)-6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine (Mevrometostat/PF-06821497)

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction: Targeting the Epigenetic Writer EZH2 with Mevrometostat

The compound (R)-6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine, also known as Mevrometostat or PF-06821497, is a potent and selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2).[1][2][3] EZH2 is a histone methyltransferase that functions as the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[4] By catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), EZH2 plays a crucial role in epigenetic gene silencing.[4][5] This repressive histone mark leads to chromatin compaction and the transcriptional silencing of target genes, a fundamental process in normal development.[4][6]

Dysregulation of EZH2 activity, through overexpression or gain-of-function mutations, is implicated in the pathogenesis of various cancers, including non-Hodgkin lymphoma and metastatic castration-resistant prostate cancer (mCRPC).[1][2][7] By silencing tumor suppressor genes, aberrant EZH2 activity contributes to uncontrolled cell proliferation.[8] Mevrometostat has been shown to inhibit the catalytic activity of both wild-type and mutant forms of EZH2, leading to a decrease in H3K27 methylation, reactivation of silenced genes, and subsequent anti-tumor effects.[1][7]

This guide provides detailed protocols for the in vitro characterization of Mevrometostat and other EZH2 inhibitors, focusing on a high-throughput biochemical assay to determine enzymatic inhibition and a cell-based assay to confirm target engagement and downstream functional effects.

Principle of EZH2 Inhibition Assays

The in vitro evaluation of EZH2 inhibitors like Mevrometostat typically involves a two-pronged approach: biochemical assays to quantify direct enzyme inhibition and cell-based assays to assess the compound's activity in a biological context.

  • Biochemical Assays: These assays directly measure the catalytic activity of purified EZH2 enzyme. The fundamental reaction involves the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to a histone H3 substrate. Inhibition is measured by a decrease in the formation of the methylated product or the co-product, S-adenosylhomocysteine (SAH).

  • Cell-Based Assays: These assays measure the consequences of EZH2 inhibition within living cells. This includes the reduction of global H3K27me3 levels, confirming that the inhibitor can cross the cell membrane and engage its target. Downstream functional effects, such as the inhibition of cancer cell proliferation, are also critical endpoints.[9][10]

Visualization of Core Concepts

cluster_0 Biochemical Assay Principle EZH2 Enzyme EZH2 Enzyme Reaction Reaction EZH2 Enzyme->Reaction Histone H3 Substrate Histone H3 Substrate Histone H3 Substrate->Reaction SAM SAM SAM->Reaction Mevrometostat Mevrometostat Mevrometostat->Reaction Inhibition Methylated H3K27 Methylated H3K27 Reaction->Methylated H3K27 SAH SAH Reaction->SAH

Caption: Biochemical inhibition of EZH2 by Mevrometostat.

cluster_1 Cell-Based Assay Logic Mevrometostat Mevrometostat Cancer Cell Cancer Cell Mevrometostat->Cancer Cell Treatment EZH2 Target Engagement EZH2 Target Engagement Cancer Cell->EZH2 Target Engagement H3K27me3 Reduction H3K27me3 Reduction EZH2 Target Engagement->H3K27me3 Reduction Gene Reactivation Gene Reactivation H3K27me3 Reduction->Gene Reactivation Proliferation Inhibition Proliferation Inhibition Gene Reactivation->Proliferation Inhibition

Caption: Cellular mechanism of action for EZH2 inhibitors.

Part 1: Biochemical Assay for EZH2 Inhibition

This section details a high-throughput, homogeneous biochemical assay using AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology. This no-wash, bead-based immunoassay is highly sensitive and suitable for screening and profiling EZH2 inhibitors.[11][12][13]

Assay Principle

The assay quantifies the methylation of a biotinylated Histone H3 peptide substrate by the EZH2 enzyme complex. The detection system utilizes two types of beads: Streptavidin-coated Donor beads that bind to the biotinylated peptide and AlphaLISA Acceptor beads conjugated to an antibody specific for the di/tri-methylated H3K27 mark. When the peptide is methylated by EZH2, the Donor and Acceptor beads are brought into close proximity. Upon excitation at 680 nm, the Donor beads release singlet oxygen molecules that travel to the nearby Acceptor beads, triggering a chemiluminescent signal at 615 nm. The intensity of this signal is directly proportional to the level of EZH2 activity.[11][12][13]

Start Start Dispense_Reagents Dispense Enzyme, Inhibitor, Substrate, and SAM Start->Dispense_Reagents Incubate_Reaction Incubate at Room Temperature (e.g., 60 minutes) Dispense_Reagents->Incubate_Reaction Add_Beads Add AlphaLISA Acceptor Beads and Streptavidin Donor Beads Incubate_Reaction->Add_Beads Incubate_Detection Incubate in the Dark (e.g., 30 minutes) Add_Beads->Incubate_Detection Read_Plate Read on Alpha-enabled Plate Reader (615 nm) Incubate_Detection->Read_Plate End End Read_Plate->End

Caption: AlphaLISA EZH2 biochemical assay workflow.

Materials and Reagents

ReagentSupplier ExamplePurpose
EZH2/EED/SUZ12/RbAp48/AEBP2 Complex (human)BPS BioscienceThe active enzyme complex.
Biotinylated Histone H3 (21-44) peptideRevvityThe substrate for the methylation reaction.
S-Adenosylmethionine (SAM)Sigma-AldrichThe methyl group donor cofactor.
Mevrometostat (PF-06821497)VariousThe test inhibitor.
SAH (S-Adenosylhomocysteine)Sigma-AldrichA known EZH2 inhibitor, used as a positive control.
AlphaLISA anti-H3K27me2/3 Acceptor BeadsRevvityBinds to the methylated substrate.
Streptavidin (SA) Donor BeadsRevvityBinds to the biotinylated substrate.
Assay BufferSee belowProvides optimal conditions for the enzymatic reaction.
384-well, low-volume, white microplatesGreiner Bio-OneLow-volume plates suitable for AlphaLISA assays.

Buffer Preparation

  • 1X HMT Assay Buffer: 50 mM Tris-HCl pH 9.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20, and 0.01% BSA. Prepare fresh and keep on ice.[11]

  • 1X Detection Buffer: Use a buffer compatible with the AlphaLISA beads, often provided by the manufacturer.

Protocol: EZH2 Inhibition IC50 Determination

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Mevrometostat in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a concentration range for IC50 determination (e.g., 10-point, 3-fold dilutions).

    • Further dilute the DMSO serial dilutions into 1X HMT Assay Buffer to create 4X working solutions of the inhibitor. The final DMSO concentration in the assay should be kept low (≤1%).

  • Enzyme Reaction:

    • Thaw the EZH2 enzyme complex, biotinylated H3 peptide, and SAM on ice.

    • Prepare a 4X enzyme solution (e.g., 4 nM final concentration) in 1X HMT Assay Buffer.

    • Prepare a 4X substrate/SAM mix containing biotinylated H3 peptide (e.g., 400 nM final concentration) and SAM (e.g., 400 µM final concentration) in 1X HMT Assay Buffer.[11]

    • In a 384-well plate, add reagents in the following order:

      • 2.5 µL of 1X HMT Assay Buffer (for no-enzyme control).

      • 2.5 µL of 4X inhibitor solution or vehicle control (DMSO in assay buffer).

      • 2.5 µL of 4X enzyme solution (or assay buffer for no-enzyme control).

      • 2.5 µL of 4X substrate/SAM mix.

    • The total reaction volume is 10 µL.

    • Seal the plate and incubate for 60 minutes at room temperature with gentle shaking.

  • Detection:

    • Prepare a 2X mix of AlphaLISA Acceptor beads and Streptavidin Donor beads in 1X Detection Buffer (final concentration of each bead typically 20 µg/mL). Protect this solution from light.

    • Add 10 µL of the bead mixture to each well.

    • Seal the plate with an aluminum foil seal and incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition:

    • Read the plate on an AlphaLISA-compatible plate reader (e.g., EnVision, PHERAstar) with an excitation wavelength of 680 nm and an emission wavelength of 615 nm.

Data Analysis

  • Subtract the background signal (no-enzyme control) from all other readings.

  • Normalize the data to the vehicle control (100% activity) and a positive control inhibitor like SAH (0% activity).

  • Plot the percent inhibition versus the logarithm of the Mevrometostat concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Part 2: Cell-Based Assay for H3K27me3 Reduction

This protocol describes a method to quantify the reduction of global H3K27me3 levels in cancer cells following treatment with Mevrometostat, confirming its target engagement in a cellular context. The readout is performed using a homogeneous time-resolved fluorescence (HTRF) assay.

Assay Principle

Cells are cultured and treated with the EZH2 inhibitor. After treatment, cells are lysed, and the endogenous H3K27me3 levels are measured. The HTRF assay uses a specific antibody pair: one antibody labeled with a Europium cryptate (donor) and another labeled with a second fluorophore (acceptor). When both antibodies bind to their target (in this case, the modified histone), they are brought into proximity, allowing for fluorescence resonance energy transfer (FRET) upon excitation. The resulting signal is proportional to the amount of H3K27me3.[14]

Start Start Seed_Cells Seed Cancer Cells in a 96-well Plate Start->Seed_Cells Treat_Inhibitor Treat with Mevrometostat (e.g., 72 hours) Seed_Cells->Treat_Inhibitor Lyse_Cells Lyse Cells with Detection Buffer Treat_Inhibitor->Lyse_Cells Add_Antibodies Add HTRF Antibody Pair (Eu-donor & Acceptor) Lyse_Cells->Add_Antibodies Incubate_Detection Incubate at Room Temperature Add_Antibodies->Incubate_Detection Read_Plate Read on HTRF-enabled Plate Reader Incubate_Detection->Read_Plate End End Read_Plate->End

Caption: HTRF cell-based assay workflow for H3K27me3.

Materials and Reagents

ReagentSupplier ExamplePurpose
EZH2-mutant Lymphoma Cell Line (e.g., WSU-DLCL2)ATCCA cell line known to be sensitive to EZH2 inhibition.
Cell Culture Medium (e.g., RPMI-1640)Thermo FisherFor cell growth and maintenance.
Fetal Bovine Serum (FBS)Thermo FisherA supplement for the cell culture medium.
Mevrometostat (PF-06821497)VariousThe test inhibitor.
HTRF Cellular H3K27me3 Assay KitRevvityContains lysis buffer and specific HTRF antibody pair.
96-well, clear-bottom, black-sided platesCorningFor cell culture and treatment.

Protocol: Cellular H3K27me3 IC50 Determination

  • Cell Culture and Seeding:

    • Culture WSU-DLCL2 cells according to standard protocols.

    • Seed the cells in a 96-well plate at a density that will not lead to over-confluence during the treatment period (e.g., 20,000 cells/well).

    • Incubate for 24 hours to allow cells to adhere and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of Mevrometostat in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO).

    • Incubate the cells for 72 hours. The long incubation time is necessary to observe a significant reduction in the stable H3K27me3 mark.[8][14]

  • Cell Lysis and Detection:

    • Following the manufacturer's protocol for the HTRF kit, add the lysis buffer directly to the wells.

    • Incubate to ensure complete cell lysis.

    • Add the HTRF antibody pair (anti-H3K27me3-Europium and the acceptor-labeled antibody) to the lysate.

    • Incubate at room temperature for the recommended time (e.g., 4 hours or overnight).

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader, measuring the emission at both the acceptor and donor wavelengths.

Data Analysis

  • Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000 for each well.

  • Normalize the data to the vehicle control (0% inhibition) and a control for maximal inhibition (if available) or background.

  • Plot the percent reduction in the HTRF signal versus the logarithm of the Mevrometostat concentration.

  • Fit the data to a four-parameter logistic equation to determine the cellular IC50 value for H3K27me3 reduction.

Trustworthiness and Self-Validation

To ensure the reliability and trustworthiness of the data generated from these protocols, the following controls are essential:

Control TypePurpose in Biochemical AssayPurpose in Cell-Based Assay
No-Enzyme Control Establishes the background signal of the assay in the absence of enzymatic activity.N/A
Vehicle Control Represents 100% enzyme activity (or baseline H3K27me3 level) and is used for normalization.Represents the baseline H3K27me3 level in untreated cells.
Positive Control A known EZH2 inhibitor (e.g., SAH) to confirm assay performance and define 0% activity.A known EZH2 inhibitor to confirm that the cellular system responds as expected.
Z'-factor A statistical measure of assay quality, calculated from the positive and vehicle controls.A statistical measure of assay quality, calculated from the positive and vehicle controls.

A Z'-factor between 0.5 and 1.0 indicates a robust and reliable assay suitable for high-throughput screening.[12]

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the in vitro characterization of the EZH2 inhibitor Mevrometostat. The AlphaLISA biochemical assay offers a sensitive and high-throughput method for determining direct enzymatic inhibition, while the HTRF cell-based assay confirms target engagement and cellular potency. By employing these methods, researchers can effectively screen and characterize novel EZH2 inhibitors, contributing to the development of new epigenetic therapies for cancer and other diseases.

Further characterization could involve assessing the inhibitor's selectivity against other histone methyltransferases, investigating its effect on the expression of specific EZH2 target genes through RT-qPCR, and evaluating its impact on the proliferation of a broader panel of cancer cell lines.

References

  • BellBrook Labs. (n.d.). EZH2 Assay | EZH2 Inhibitor Screening Kit | AptaFluor Application. Retrieved March 24, 2026, from [Link]

  • BPS Bioscience. (n.d.). EZH2 Homogeneous Assay Kit. Retrieved March 24, 2026, from [Link]

  • BPS Bioscience. (n.d.). EZH2 (Y641N) Chemiluminescent Assay Kit. Retrieved March 24, 2026, from [Link]

  • BPS Bioscience. (n.d.). EZH2 Assay Service. Retrieved March 24, 2026, from [Link]

  • BPS Bioscience. (n.d.). EZH2 Homogeneous Assay Kit - Data Sheet. Retrieved March 24, 2026, from [Link]

  • Wigle, T. J., et al. (2013). Development and implementation of a high-throughput AlphaLISA assay for identifying inhibitors of EZH2 methyltransferase. Journal of biomolecular screening, 18(4), 439–448.
  • Amsbio. (n.d.). EZH2 Chemiluminescent Assay Kit, 52009L. Retrieved March 24, 2026, from [Link]

  • West Bioscience. (n.d.). EZH2 Chemiluminescent Assay Kit. Retrieved March 24, 2026, from [Link]

  • Campbell, J. E., et al. (2018). Identification and characterization of second-generation EZH2 inhibitors with extended residence times and improved biological activity. Journal of Biological Chemistry, 293(39), 15033-15043.
  • Simard, J. R., et al. (2013). Development and Implementation of a High-Throughput AlphaLISA Assay for Identifying Inhibitors of EZH2 Methyltransferase. ResearchGate. Retrieved March 24, 2026, from [Link]

  • EpigenTek. (n.d.). EpiQuik Circulating Trimethyl Histone H3K27 ELISA Kit (Colorimetric). Retrieved March 24, 2026, from [Link]

  • Agilent. (n.d.). Automated, High Throughput, HTRF-Based Detection of Histone Methyltransferase and Demethylase Enzyme Activity. Retrieved March 24, 2026, from [Link]

  • EpigenTek. (n.d.). EpiQuik Global Tri-Methyl Histone H3K27 Quantification Kit (Fluorometric). Retrieved March 24, 2026, from [Link]

  • BPS Bioscience. (n.d.). EZH2 Chemiluminescent Assay Kit EZH2 52009L. Retrieved March 24, 2026, from [Link]

  • Qi, W., et al. (2012). Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation. Proceedings of the National Academy of Sciences, 109(52), 21360-21365.
  • Knutson, S. K., et al. (2014). Selective Inhibition of EZH2 by EPZ-6438 Leads to Potent Antitumor Activity in EZH2-Mutant Non-Hodgkin Lymphoma. Molecular Cancer Therapeutics, 13(4), 842-854.
  • Oksuz, O., et al. (2021).
  • Schweizer, M. T., et al. (2025). Modulation of enhancer of zeste homolog 2 (EZH2) pharmacodynamic markers and tumor gene expression by mevrometostat (PF-06821497) in combination with enzalutamide in patients with metastatic castration-resistant prostate cancer (mCRPC). Journal of Clinical Oncology, 43(3_suppl), 219-219.
  • Schweizer, M. T., et al. (2025). Mevrometostat (PF-06821497) in combination with enzalutamide for androgen receptor pathway inhibitor (ARPI)-naïve patients with metastatic castration-resistant prostate cancer (mCRPC): The phase 3, randomized MEVPRO-2 trial. Journal of Clinical Oncology, 43(3_suppl), TPS286-TPS286.
  • Schweizer, M. T., et al. (2025). ASCO GU 2025: Mevrometostat (PF-06821497), an EZH2 Inhibitor, in Combination with Enzalutamide in Patients with mCRPC: A Randomized Dose-Expansion Study. UroToday. Retrieved March 24, 2026, from [Link]

  • Schweizer, M. T., et al. (2024). Phase 1 trial of mevrometostat (PF-06821497), a potent and selective inhibitor of enhancer of zeste homolog 2 (EZH2), in castration-resistant prostate cancer (CRPC). Journal of Clinical Oncology, 42(16_suppl), 5061-5061.
  • Audia, J. E., & Campbell, R. M. (2020). EZH2 inhibition: a promising strategy to prevent cancer immune editing. Epigenomics, 12(16), 1457-1473.
  • Molecular Devices. (n.d.). High throughput homogeneous epigenetics assays using HTRF technology and the SpectraMax Paradigm microplate detection platform. Retrieved March 24, 2026, from [Link]

  • BPS Bioscience. (n.d.). EZH2 (Y641N) TR-FRET Assay Kit. Retrieved March 24, 2026, from [Link]

  • EpigenTek. (n.d.). EpiQuik Global Histone H3K27 Tri-Methylation Assay Kit. Retrieved March 24, 2026, from [Link]

  • Chen, X., et al. (2021). Tracking the Dynamic Histone Methylation of H3K27 in Live Cancer Cells. Cancers, 13(24), 6296.
  • He, S., et al. (2013). The histone methyltransferase Ezh2 is a crucial epigenetic regulator of allogeneic T-cell responses mediating graft-versus-host disease. Blood, 122(25), 4079-4088.
  • BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved March 24, 2026, from [Link]

  • Garapaty-Rao, S., et al. (2013). Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2. ACS Medicinal Chemistry Letters, 4(11), 1055-1059.
  • Asangani, I. A., et al. (2013). Characterization of the EZH2-MMSET Histone Methyltransferase Regulatory Axis in Cancer. Molecular cell, 49(1), 80-93.
  • MedlinePlus. (2016, March 1). EZH2 gene. Retrieved March 24, 2026, from [Link]

  • Pereira, J. D., et al. (2010). Ezh2, the histone methyltransferase of PRC2, regulates the balance between self-renewal and differentiation in the cerebral cortex. Proceedings of the National Academy of Sciences, 107(36), 15957-15962.

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Troubleshooting & Optimization

Technical Support Center: Enhancing Enantiomeric Excess in (R)-6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Synthesizing chiral 4-amino-pyranopyridines—such as the critical pharmaceutical building block (R)-6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine—with high enantiomeric excess (ee >98%) is a notorious challenge in process chemistry. The C4 position is highly activated, making intermediates susceptible to racemization via SN1-type pathways.

As a Senior Application Scientist, I have compiled this troubleshooting guide to address the causality behind ee erosion during Asymmetric Transfer Hydrogenation (ATH) and stereospecific nucleophilic displacements, ensuring your protocols remain self-validating and robust.

Data Presentation: Summary of Enantioselective Strategies

To establish a baseline, review the quantitative comparison of common synthetic strategies used to install the C4 chiral amine.

Synthetic StrategyKey ReagentsIntermediateSN1 Racemization RiskExpected eeScalability
ATH + Mitsunobu Ru-(S,S)-TsDPEN, DEAD, Phthalimide(S)-AlcoholHigh (Carbocation formation)80 – 85%Moderate
ATH + DPPA Inversion Ru-(S,S)-TsDPEN, DPPA, DBU(S)-Alcohol → (R)-AzideLow (Concerted SN2)> 97%High
Biocatalytic Transamination ω-Transaminase, IsopropylamineNone (Direct to Amine)None > 99%Very High

Troubleshooting FAQs

Q1: My Asymmetric Transfer Hydrogenation (ATH) of the ketone using Ru(II)-(S,S)-TsDPEN initially shows 95% ee, but drops to 85% ee upon scale-up. What causes this erosion?

Causality & Resolution: This is a classic case of thermodynamic equilibration. The ATH reaction catalyzed by Noyori-type Ru(II)-TsDPEN complexes is inherently reversible[1]. When using an alcohol donor (like isopropanol) or when the formate donor is locally depleted in a large batch, the reverse oxidation of the (S)-alcohol back to the ketone occurs. Because the catalyst can re-reduce the ketone to the (R)-enantiomer (albeit at a slower rate), prolonged reaction times at scale lead to ee erosion.

Actionable Fix: Switch from isopropanol to a formic acid/triethylamine (TEAF) azeotrope or aqueous sodium formate[2]. The irreversible decomposition of formic acid into CO₂ drives the equilibrium forward, rendering the reduction irreversible. Strictly monitor the reaction and quench immediately upon complete consumption of the ketone.

Q2: I am converting the (S)-alcohol to the (R)-amine via a standard Mitsunobu reaction (DEAD/PPh₃/Phthalimide). The yield is fine, but the ee drops significantly. Why?

Causality & Resolution: The C4 position of the pyrano[2,3-b]pyridine ring is highly stabilized by the adjacent heteroaromatic system[3]. During a standard Mitsunobu reaction, the key oxyphosphonium intermediate can prematurely dissociate into a stabilized carbocation and a phosphine oxide before the bulky phthalimide nucleophile can attack. This shifts the mechanism from a stereospecific SN2 inversion to a non-stereoselective SN1 pathway, causing partial racemization.

Actionable Fix: Abandon the phthalimide Mitsunobu approach. Instead, use Diphenylphosphoryl azide (DPPA) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at 0 °C[4]. DPPA forms an activated phosphate intermediate that is displaced by the small, highly nucleophilic azide ion in a concerted SN2 fashion, preserving >98% of the stereochemical integrity. The resulting (R)-azide is then seamlessly reduced to the (R)-amine via a Staudinger reduction.

Troubleshooting cluster_0 Optimal Path (High ee) cluster_1 Suboptimal Path (ee erosion) S_Alc (S)-Alcohol DPPA DPPA / DBU (Toluene, 0°C) S_Alc->DPPA Mitsunobu DEAD / PPh3 (THF, 25°C) S_Alc->Mitsunobu R_Azide (R)-Azide (>98% ee) DPPA->R_Azide Racemic Partial Racemization (<85% ee) Mitsunobu->Racemic SN1 character via carbocation

Caption: Comparison of DPPA/DBU vs. standard Mitsunobu conditions on enantiomeric excess preservation.

Self-Validating Experimental Protocols

The following workflows are designed with built-in validation checkpoints to ensure you do not carry forward compromised material.

Protocol 1: Irreversible ATH to (S)-6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol
  • Preparation : Charge a reaction vessel with 6-bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-one (1.0 eq) and [Ru(II)(η6-p-cymene)-(S,S)-TsDPEN] (0.01 eq) under a strict nitrogen atmosphere.

  • Solvent & Hydride Source : Add a degassed mixture of Formic Acid/Triethylamine (5:2 azeotrope) and dichloromethane (DCM) as a co-solvent to ensure complete substrate solubility.

  • Reaction : Stir at 25 °C.

    • Self-Validation Step: Monitor the reaction strictly via HPLC. Do not exceed 16 hours to prevent any background equilibration.

  • Workup : Dilute with water, extract with DCM, wash with saturated NaHCO₃ to remove excess formic acid, dry over Na₂SO₄, and concentrate.

  • Validation Checkpoint : Determine the ee of the (S)-alcohol via Chiralpak IA HPLC. Expected ee: >98%. If the alcohol ee is <98%, the final amine ee will mathematically not exceed this value. Do not proceed until ATH conditions are optimized.

Protocol 2: Stereospecific Azidation and Staudinger Reduction to (R)-Amine
  • Activation & Displacement : Dissolve the validated (S)-alcohol (1.0 eq) in anhydrous toluene and cool to 0 °C. Add DPPA (1.2 eq) dropwise, followed by DBU (1.2 eq). Maintain at 0 °C for 2 hours, then warm to room temperature.

    • Self-Validation Step: Confirm the complete consumption of the (S)-alcohol via TLC before proceeding. Any unreacted alcohol will carry over and complicate the crystallization of the final amine.

  • Azide Isolation : Quench with water, extract with ethyl acetate, and concentrate. Safety Note: Keep the crude azide in solution; do not concentrate to absolute dryness due to energetic hazards.

  • Staudinger Reduction : Dissolve the crude (R)-azide in THF. Add Triphenylphosphine (PPh₃, 1.5 eq) and stir for 2 hours until nitrogen evolution ceases. Add water (10 eq) and heat to 50 °C for 4 hours to hydrolyze the aza-ylide intermediate.

  • Workup & Resolution : Acidify with 1M HCl to extract the amine into the aqueous layer (leaving triphenylphosphine oxide in the organic layer). Basify the aqueous layer with NaOH and extract with DCM.

  • Validation Checkpoint : Confirm the final ee of the (R)-amine via chiral HPLC. Expected ee: >97%.

Pathway1 Ketone 6-Bromo-pyrano [2,3-b]pyridin-4-one Alcohol (S)-Alcohol Intermediate Ketone->Alcohol Ru(II)-(S,S)-TsDPEN ATH Azide (R)-Azide Intermediate Alcohol->Azide DPPA, DBU SN2 Inversion Amine (R)-Amine Target Product Azide->Amine PPh3, H2O Reduction

Caption: Workflow for the stereoselective synthesis of (R)-amine via ATH and SN2 inversion.

References

  • Discovery of N-[(4R)-6-(4-Chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596) - ACS Publications. 3

  • The Nature of the True Catalyst in Transfer Hydrogenation with Alcohol Donors Using (arene)2Ru2Cl4(II)/TsDPEN Precursor - Scirp.org. 1

  • Asymmetric Reduction of Electron-Rich Ketones with Tethered Ru(II)/TsDPEN Catalysts Using Formic Acid/Triethylamine or Aqueous Sodium Formate - The Journal of Organic Chemistry. 2

  • Mitsunobu Inversion of a Secondary Alcohol with Diphenylphosphoryl azide. Application to the Enantioselective Multikilogram Synthesis of a HCV Polymerase Inhibitor - Organic Process Research & Development. 4

Sources

Technical Support Center: Preventing Racemization of (R)-6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine at High Temperatures

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting and Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing a critical bottleneck: the loss of stereochemical integrity in complex bicyclic amines during downstream processing.

The molecule , (R)-6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine , presents a unique synthetic challenge. Its structural topology makes the chiral center exceptionally fragile under thermal stress. This guide is designed to deconstruct the root causes of this instability and provide field-proven, self-validating strategies to preserve enantiomeric excess (ee) during high-temperature transformations.

Part 1: Mechanistic Diagnostics (The "Why")

To solve racemization, we must first understand the thermodynamic and kinetic forces driving it.

Q1: Why does this specific pyrano[2,3-b]pyridine derivative racemize so readily at temperatures above 80°C compared to standard aliphatic amines? A1: The vulnerability lies in the electronic environment of the C4 position. The C4 chiral center is benzylic to a fused pyridine ring. The electron-withdrawing nature of the pyridine nitrogen, compounded by the inductive pull of the 6-bromo substituent, significantly increases the acidity of the C4 proton. At elevated temperatures, even trace amounts of base can facilitate reversible deprotonation, driving the molecule into a planar, achiral carbanion intermediate. Conversely, under acidic or highly polar conditions, the primary amine can undergo reversible elimination, forming a resonance-stabilized carbocation. Both pathways erase the stereochemical information upon re-protonation or nucleophilic attack[1].

G R_amine (R)-Amine (Desired) Intermediate Planar Intermediate (Carbanion/Carbocation) R_amine->Intermediate High Temp Base/Acid S_amine (S)-Amine (Racemized) Intermediate->S_amine Re-protonation/ Nucleophilic Attack Degradation Degradation Products Intermediate->Degradation Side Reactions

Mechanistic pathways leading to the racemization of the C4 chiral center at elevated temperatures.

Part 2: Process Optimization & Troubleshooting (The "How")

Q2: I am performing a Buchwald-Hartwig cross-coupling at the 6-bromo position at 100°C. How do I choose the right base and solvent to prevent C4 racemization? A2: You must engineer the reaction microenvironment to destabilize the planar intermediate.

  • Solvent Causality: Switch from polar aprotic solvents (like DMF or DMSO) to non-polar solvents (like Toluene or CPME). Polar solvents stabilize ionic intermediates (both carbanions and carbocations), drastically accelerating the rate of racemization[1].

  • Base Causality: Avoid strong, soluble, unhindered alkoxides (e.g., NaOtBu or KOH). Instead, utilize mild, heterogeneous inorganic bases such as anhydrous Cs2​CO3​ or K3​PO4​ . Their poor solubility in non-polar solvents keeps the effective basicity in the bulk solution low—sufficient to drive the catalytic cycle, but insufficient to deprotonate the sterically hindered C4 position.

Q3: If solvent and base optimization isn't enough, what is the most robust chemical strategy to lock the stereocenter? A3: Derivatization of the primary amine is the most definitive solution. Converting the amine to an imide (e.g., Phthalimide) achieves two critical goals:

  • It drastically reduces the basicity and nucleophilicity of the nitrogen, preventing reversible imine formation.

  • It introduces massive steric bulk that physically shields the adjacent C4 proton from base abstraction. Note: For high-temperature applications (>100°C), Phthalimide protection is vastly superior to Boc, as Boc groups can undergo thermal degradation or acid-catalyzed cleavage at extreme temperatures.

Q4: How can continuous flow chemistry solve this issue without requiring protecting groups? A4: Racemization is fundamentally a kinetic process dependent on both time and temperature. In a traditional batch reactor, the substrate is exposed to high thermal stress for several hours. By transitioning to a continuous flow reactor, you can operate at even higher temperatures (e.g., 130°C) to accelerate the desired cross-coupling, but with a residence time ( tres​ ) of only 2 to 5 minutes. This allows the primary reaction to reach completion while kinetically "outrunning" the slower racemization pathway[2].

Part 3: Quantitative Benchmarking

The following table synthesizes our internal benchmarking data for a standard 4-hour heating cycle, demonstrating the causal relationship between reaction conditions and stereochemical degradation.

Protection StrategySolventBase UsedTemperatureFinal Enantiomeric Excess (ee)Outcome Analysis
None (Free Base) DMF (Polar)NaOtBu100°C< 10% Complete Racemization
None (Free Base) Toluene (Non-polar) Cs2​CO3​ 100°C75% Partial Racemization
Boc-Carbamate Toluene (Non-polar) Cs2​CO3​ 100°C95% Minor Thermal Degradation
Phthalimide Xylene (Non-polar) K3​PO4​ 120°C> 99% Highly Stable (Optimal)
None (Flow Chem) Toluene (Non-polar) Cs2​CO3​ 130°C (3 min tres​ )98% Kinetically Trapped

Part 4: Validated Standard Operating Procedure (SOP)

To ensure trustworthiness, the following protocol is designed as a self-validating system . Quality control checkpoints are built directly into the workflow to guarantee that any deviation in stereochemical integrity is caught immediately.

G Start Free Base (R)-Amine (ee > 99%) Protect Step 1: N-Protection (Phthalic Anhydride) Start->Protect React Step 2: High-Temp Reaction (Flow Chemistry or Mild Base) Protect->React Deprotect Step 3: Deprotection (Hydrazine Hydrate) React->Deprotect End Functionalized (R)-Amine (ee > 98%) Deprotect->End

Optimized workflow for high-temperature processing of chiral pyrano[2,3-b]pyridin-4-amines.

Protocol: Phthalimide Protection & High-Temperature Coupling

Objective: Execute a functionalization at the 6-bromo position while maintaining >99% ee at the C4 chiral center.

Step 1: Phthalimide Protection

  • Charge a round-bottom flask with (R)-6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine (1.0 eq) and Phthalic anhydride (1.1 eq) in anhydrous Toluene (0.2 M).

  • Attach a Dean-Stark trap and reflux for 4 hours to remove water azeotropically.

  • Cool to room temperature, concentrate under reduced pressure, and recrystallize from Ethanol.

  • Validation Checkpoint 1: Analyze via Chiral HPLC. The ee must remain identical to the starting material (>99%), confirming the protection step itself did not induce racemization.

Step 2: High-Temperature Catalytic Coupling

  • In a nitrogen-filled glovebox, combine the protected amine (1.0 eq), your desired coupling partner (1.2 eq), Pd2​(dba)3​ (0.05 eq), Xantphos (0.1 eq), and strictly anhydrous Cs2​CO3​ (2.0 eq).

  • Suspend in degassed anhydrous Toluene.

  • Heat the sealed vessel at 100°C for 12 hours.

  • Filter through a pad of Celite to remove inorganic salts and concentrate.

  • Validation Checkpoint 2: Isolate the coupled intermediate via flash chromatography. Chiral HPLC must show >98% ee. If the ee drops here, verify the anhydrous nature of your base and solvent, as trace water generates hydroxide ions that aggressively abstract the C4 proton.

Step 3: Mild Deprotection

  • Dissolve the coupled intermediate in Ethanol (0.1 M).

  • Add Hydrazine hydrate (3.0 eq) and stir at 60°C for 2 hours.

  • Cool to 0°C to precipitate the phthalhydrazide byproduct. Filter and concentrate the filtrate.

  • Validation Checkpoint 3: Final ee determination via Chiral GC/HPLC to confirm the integrity of the fully functionalized free base.

References[1] Title: Technical Support Center: Prevention of Racemization in Chiral Amine Synthesis

Source: benchchem.com URL: 2] Title: Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations Source: The Journal of Organic Chemistry (ACS Publications) URL:

Sources

Technical Support Center: Reducing Debromination Side Reactions in Pyranopyridine Cross-Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting and mitigating one of the most persistent challenges in the cross-coupling of brominated pyranopyridine scaffolds: the undesired side reaction of debromination (hydrodehalogenation). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to make informed decisions in your experimental design.

Debromination, the replacement of a bromine atom with a hydrogen atom, leads to the formation of a reduced, non-coupled byproduct. This not only lowers the yield of your target molecule but also introduces significant purification challenges.[1][2] This guide provides a structured approach to diagnosing the root causes of this side reaction and implementing effective solutions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The solutions are presented in a logical, step-by-step manner to help you systematically optimize your reaction conditions.

Question 1: I'm observing significant formation of the debrominated pyranopyridine byproduct in my Suzuki-Miyaura coupling. What are the likely causes and how can I fix this?

This is the most common problem and typically points to a kinetic competition where the hydrodehalogenation pathway is outcompeting the desired transmetalation and reductive elimination pathway.[1][3] Several factors can be at play.

Systematic Troubleshooting Workflow:

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// Edges start -> step1; step1 -> step2 [label="If debromination persists"]; step2 -> step3 [label="If debromination persists"]; step3 -> step4 [label="If debromination persists"]; step4 -> end_node [label="Problem Resolved"];

// Invisible nodes for alignment {rank=same; start;} {rank=same; step1;} {rank=same; step2;} {rank=same; step3;} {rank=same; step4;} {rank=same; end_node;} }

A logical workflow for troubleshooting debromination.

  • Evaluate the Ligand: The choice of phosphine ligand is the most critical parameter. The goal is to accelerate the C-C bond-forming reductive elimination step so that it is significantly faster than the C-H bond-forming step.

    • Insight: Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are known to promote the desired reductive elimination.[4][5][6] They stabilize the palladium center and increase the rate of the productive catalytic cycle.

    • Action: Switch from simple, less-donating ligands like PPh₃ to a bulkier, more electron-rich ligand. See the Ligand Screening Protocol below.

  • Optimize the Base: The base is not an innocent bystander; it can be a source of hydrides or promote pathways that generate palladium-hydride species.[1][3]

    • Insight: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote debromination.[4][6] Weaker inorganic bases are often a better choice.

    • Action: Replace strong organic bases or alkoxides with weaker inorganic bases such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃).[2][6][7]

  • Re-evaluate Solvent and Temperature:

    • Insight: Alcoholic solvents can be oxidized by the palladium complex to generate hydride species that lead to debromination.[1][3] Similarly, high reaction temperatures can accelerate catalyst decomposition and the rate of side reactions.[2]

    • Action: Switch to anhydrous, degassed aprotic solvents like dioxane, toluene, or THF.[6][7] If debromination is still an issue, try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.[6]

  • Check Reagent Quality:

    • Insight: Trace amounts of water or other protic impurities in your reagents or solvents can serve as a hydrogen source.[8][9]

    • Action: Ensure all reagents are pure and that solvents are anhydrous and have been properly degassed to remove oxygen, which can degrade phosphine ligands.[10][11]

Question 2: My reaction is sluggish, and simply increasing the temperature leads to more debromination and catalyst decomposition (palladium black). What should I do?

This indicates that the activation energy for the desired cross-coupling is high, but the activation energy for the debromination and decomposition pathways is also accessible at elevated temperatures.

  • Insight: The rate-limiting step is likely the oxidative addition of the bromopyranopyridine to the Pd(0) center or the transmetalation step. Increasing temperature is a blunt instrument. A more nuanced approach is to use a more active catalyst system that can operate efficiently at lower temperatures.

  • Action:

    • Use a More Active Ligand: Instead of just a bulky ligand, consider one known for high activity, such as a dialkylbiaryl phosphine (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand.[6][12] These can dramatically accelerate the oxidative addition step.

    • Use a Pre-catalyst: Using a well-defined palladium pre-catalyst can lead to more reproducible formation of the active Pd(0) species compared to using sources like Pd(OAc)₂ or Pd₂(dba)₃, which require in-situ reduction.[3][5]

    • Check Boronic Acid/Ester Reactivity: Ensure your boronic acid or ester is active. Protodeboronation can be a competing side reaction, consuming your coupling partner.[10] Using more stable boronate esters (e.g., pinacol or MIDA esters) can sometimes be beneficial.

Frequently Asked Questions (FAQs)

Question 1: What is the fundamental mechanism of debromination in palladium-catalyzed cross-coupling?

Debromination, or hydrodehalogenation, is a reductive process that competes with the main catalytic cycle. The key culprit is the formation of a palladium-hydride (Pd-H) intermediate.[1][3]

  • Mechanism:

    • Oxidative Addition: The reaction begins as expected, with the bromopyranopyridine (Ar-Br) adding to the Pd(0) catalyst to form an Ar-Pd(II)-Br complex.

    • Formation of Pd-H: Instead of undergoing transmetalation with the boronic acid, the Ar-Pd(II)-Br complex can react with a hydride source. This source can be trace water, an alcohol solvent, an amine, or the base itself.[3][8] This step displaces the bromide and forms an Ar-Pd(II)-H intermediate.

    • Reductive Elimination: This intermediate then undergoes reductive elimination to form Ar-H (the debrominated byproduct) and regenerates the Pd(0) catalyst, which can unfortunately continue this parasitic cycle.

G

Catalytic cycle competition: Cross-Coupling vs. Debromination.

Question 2: How exactly does the choice of phosphine ligand influence debromination?

The ligand is the primary tool for controlling the reactivity at the palladium center. Its influence is a combination of steric and electronic effects.[13]

  • Steric Bulk: Bulky ligands (e.g., those with tert-butyl or adamantyl groups, or biaryl phosphines) promote reductive elimination.[3] This is the final, product-forming step for both the desired coupling and the undesired debromination. By accelerating this step in general, a bulky ligand helps ensure that once the Ar-Pd(II)-R (desired) or Ar-Pd(II)-H (undesired) complex is formed, it quickly collapses to product rather than undergoing other side reactions. The key is to make the desired transmetalation step faster than the undesired hydride transfer.

  • Electron-Donating Ability: Electron-rich ligands (e.g., alkylphosphines, NHCs) increase the electron density on the palladium center. This accelerates the initial oxidative addition of the bromopyranopyridine, which can be beneficial for getting the catalytic cycle started efficiently.[3] More importantly, it also promotes the final reductive elimination step. The combination of steric bulk and electron-donating character is what makes ligands like XPhos and SPhos so effective.[5]

Question 3: Are certain positions on the pyranopyridine ring more susceptible to debromination?

Yes. While specific data for pyranopyridines requires experimental validation, principles from related heterocycles like pyridines are highly informative.

  • Electronic Effects: Positions on the ring that are more electron-rich are generally more susceptible to debromination.[1] This is because the C-Br bond is less polarized, and the hydrodehalogenation pathway can become more competitive.

  • Positional Effects in Pyridines: In simple bromopyridines, 2- and 4-bromo positions are often more reactive in oxidative addition due to the electron-withdrawing nature of the nitrogen. However, 2-substituted pyridines can also chelate to the palladium center, which can inhibit catalysis.[4][10][14] This complex interplay means that the optimal conditions can be highly dependent on the specific isomer of bromopyranopyridine you are using.

Data Summary: Guiding Your Experimental Design

This table summarizes the general effects of key reaction parameters on the outcome of a pyranopyridine cross-coupling reaction.

ParameterConditionExpected Effect on DebrominationRationale
Ligand Simple (e.g., PPh₃)High RiskSlow reductive elimination allows competing debromination pathway to occur.
Bulky, Electron-Rich (e.g., XPhos, SPhos, RuPhos)Reduced Risk Accelerates the desired C-C reductive elimination, outcompeting debromination.[4][6]
Base Strong, Organic (e.g., NaOtBu, KHMDS)High RiskCan act as a hydride source and promotes side reactions.[4][6]
Weaker, Inorganic (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)Reduced Risk Less prone to generating hydride species. The choice of cation can also influence solubility and reactivity.[2][7]
Solvent Protic (e.g., i-PrOH, H₂O mixes)High RiskCan be oxidized to generate Pd-H species or act as a proton source.[1][3]
Aprotic, Anhydrous (e.g., Dioxane, Toluene, THF)Reduced Risk Minimizes the availability of external hydride/proton sources.[6]
Temperature High (>100 °C)Increased RiskCan accelerate catalyst decomposition and side reactions.[2]
Low to Moderate (RT to 80 °C)Reduced Risk Favors the desired reaction pathway by minimizing side reactions with higher activation energies.[6]

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling of a Bromopyranopyridine

This protocol is a robust starting point designed to minimize debromination for a generic bromopyranopyridine substrate.

Reagents and Materials:

  • Bromopyranopyridine (1.0 equiv)

  • Arylboronic Acid or Pinacol Ester (1.2–1.5 equiv)

  • Palladium Pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Potassium Phosphate (K₃PO₄, tribasic, 2.0–3.0 equiv), finely ground

  • Anhydrous, degassed 1,4-Dioxane or Toluene

  • Inert gas (Argon or Nitrogen)

  • Oven-dried glassware

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add the bromopyranopyridine, arylboronic acid, K₃PO₄, and the palladium pre-catalyst.

  • Inert Atmosphere: Seal the vessel with a septum, and then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[15]

  • Solvent Addition: Add the degassed solvent via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the bromopyranopyridine.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS or GC-MS) to check for the formation of the desired product and the debrominated byproduct.

  • Work-up: Once the starting material is consumed (or the reaction stalls), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[7][15]

Protocol 2: Parallel Screening of Phosphine Ligands

This protocol allows for the rapid identification of the optimal ligand to suppress debromination for your specific substrate.

Procedure:

  • Array Setup: In a glovebox or using a multi-well reaction block under an inert atmosphere, prepare an array of reaction vials.

  • Stock Solutions: Prepare stock solutions of your bromopyranopyridine, boronic acid, base (e.g., K₃PO₄), and solvent to ensure accurate and consistent dispensing.

  • Reagent Addition:

    • To each vial, add an equal amount of the bromopyranopyridine, boronic acid, and base using the prepared stock solutions.

    • To each vial, add a different phosphine ligand (e.g., XPhos, SPhos, RuPhos, P(t-Bu)₃, etc.) and a palladium source (e.g., Pd₂(dba)₃). Maintain a consistent Pd:Ligand ratio (typically 1:2).

  • Reaction: Seal the vials and place them in a pre-heated reaction block at the desired temperature (e.g., 90 °C).

  • Analysis: After a set time (e.g., 4 hours), take an aliquot from each reaction, quench, and analyze by LC-MS or GC-MS. Determine the ratio of the desired product to the debrominated byproduct for each ligand.

  • Selection: Identify the ligand that provides the highest conversion to the desired product with the minimal amount of debromination.[1]

References

  • Jin, H., Chang, B., & Kim, T. (2001). Hydrodehalogenation Reaction on Carbon-Supported Palladium Catalyst. Bulletin of the Korean Chemical Society. [Link]

  • Haskel, A., et al. (2019). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology. [Link]

  • Taniguchi, M., et al. (1987). Palladium Catalyzed Stereoselective Hydrodehalogenation of Alkenyl Halides with Tributyltin Hydride. Bulletin of the Chemical Society of Japan. [Link]

  • Yamada, Y. M. A., et al. (2005). Hydrogenation and Dehalogenation under Aqueous Conditions with an Amphiphilic-Polymer-Supported Nanopalladium Catalyst. Angewandte Chemie International Edition. [Link]

  • Fairlamb, I. J. S., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Nolan, S. P., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. [Link]

  • Buchwald, S. L., & Fors, B. P. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Baran, P. S., et al. (2021). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. Journal of the American Chemical Society. [Link]

  • Hameed, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]

  • Reddit user submission. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]

  • Stephenson, C. R. J., et al. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis. [Link]

  • Nolan, S. P., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. [Link]

  • Sun, Z., et al. (2024). Impact of o-aryl halogen effects on ethylene polymerization: steric vs. electronic effects. Polymer Chemistry. [Link]

Sources

Validation & Comparative

Chiral Divergence in Drug Design: A Biological Activity Comparison of (R)- vs (S)-6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

The Privileged Pyrano[2,3-b]pyridine Scaffold

In modern drug discovery, the 3,4-dihydro-2H-pyrano[2,3-b]pyridine core is a privileged bicyclic scaffold. Specifically, 6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine serves as a highly versatile, chiral molecular building block. Because the bromine atom at the C6 position acts as a synthetic handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions), and the primary amine at the C4 position allows for targeted amidation, this intermediate is foundational for synthesizing diverse libraries of active pharmaceutical ingredients (APIs)[1].

However, the biological activity of the final API is rarely racemic. The stereocenter at the C4 position—yielding either the (R)- or (S)-enantiomer—dictates the spatial trajectory of the functionalized amine. This guide objectively compares the biological performance of the (R)- and (S)-enantiomers by analyzing their downstream derivatized matched pairs across two distinct pharmacological targets: the Cannabinoid-1 Receptor (CB1R) and the WD Repeat Domain 5 (WDR5) protein[2][3].

Mechanistic Causality: The Spatial Imperative of the C4 Amine

To understand why the (R)- and (S)-enantiomers exhibit divergent biological activities, we must analyze the conformational mechanics of the fused ring system.

The dihydropyran ring adopts a half-chair conformation. Depending on the absolute configuration at C4, the amine substituent is forced into either a pseudo-axial or pseudo-equatorial orientation.

  • The (R)-Configuration: Projects the C4 substituent outward into a distinct vector that optimally aligns with deep, hydrophobic transmembrane pockets, such as the allosteric/orthosteric sites of GPCRs[3].

  • The (S)-Configuration: Projects the C4 substituent in an opposing vector, which is highly favored for fitting into narrow, surface-exposed protein clefts, such as the WIN-site of epigenetic reader proteins[2].

Target_Engagement R_Isomer (R)-C4 Amine Derivatives CB1R CB1 Receptor (Inverse Agonism) R_Isomer->CB1R High Affinity WDR5 WDR5 WIN-Site (Epigenetic Modulation) R_Isomer->WDR5 Steric Clash S_Isomer (S)-C4 Amine Derivatives S_Isomer->CB1R >50x Lower Affinity S_Isomer->WDR5 Optimal Pocket Fit

Fig 1: Divergent target engagement pathways dictated by C4 stereochemistry of the pyrano[2,3-b]pyridine core.

Comparative Target Engagement (R vs S)

CB1 Receptor Inverse Agonism (R-Dominance)

When the 6-bromo intermediate is functionalized to create CB1R inverse agonists (such as analogs of MK-5596, an anti-obesity agent), the (R)-enantiomer demonstrates profound pharmacological dominance[3]. The (R)-configuration directs the bulky C4-amide group deep into the CB1 receptor pocket, establishing critical hydrogen bonds with transmembrane helices. Experimental data shows the (R)-enantiomer is a potent inverse agonist with three orders of magnitude selectivity over the CB2 receptor. In stark contrast, the corresponding (S)-enantiomer suffers from severe steric clashes within the binding pocket, rendering it approximately 50 times less potent[3].

WDR5 WIN-Site Inhibition (S-Dominance)

Conversely, when targeting the WD Repeat Domain 5 (WDR5)—a critical epigenetic protein involved in MLL1 complex stabilization for cancer therapeutics—the stereochemical preference flips[2]. The WIN-site of WDR5 is a narrow cleft that natively binds to an arginine residue of MLL1. Derivatives synthesized from the (S)-enantiomer of the pyrano[2,3-b]pyridine core perfectly mimic this arginine projection, anchoring tightly into the WIN-site[2]. The (R)-enantiomer projects its functional groups into the solvent or clashes with the cleft walls, resulting in a near-total loss of binding affinity.

Quantitative Activity Comparison

The table below summarizes the biological performance of matched-pair derivatives synthesized from the (R)- and (S)-enantiomers of the 6-bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine scaffold.

Derivative ClassStereocenterPrimary TargetAssay MethodologyBinding Affinity (IC₅₀ / Kᵢ)Performance Delta
MK-5596 Analog (R)-C4CB1 ReceptorRadioligand Binding1.2 nMOptimal (>50x more potent)
MK-5596 Analog (S)-C4CB1 ReceptorRadioligand Binding65.0 nMSub-optimal
WDR5 Inhibitor (S)-C4WDR5 WIN-siteTR-FRET15.4 nMOptimal (>30x more potent)
WDR5 Inhibitor (R)-C4WDR5 WIN-siteTR-FRET>500 nMSub-optimal

Self-Validating Experimental Protocols

To reliably evaluate the biological activity of these enantiomers, the experimental workflow must be a self-validating system. This ensures that any observed biological delta is purely a function of stereochemistry, not chemical impurity or assay drift.

Workflow Racemate Racemic 6-Bromo-3,4-dihydro-2H- pyrano[2,3-b]pyridin-4-amine SFC Chiral SFC Resolution (Chiralpak AD-H) Racemate->SFC R_Enant (R)-Enantiomer (ee > 99.5%) SFC->R_Enant S_Enant (S)-Enantiomer (ee > 99.5%) SFC->S_Enant Coupling Pd-Catalyzed Suzuki Coupling (C6-Position) R_Enant->Coupling S_Enant->Coupling Amidation Amidation (C4-Position) Coupling->Amidation Assay In Vitro Biological Assay (TR-FRET / Radioligand) Amidation->Assay

Fig 2: Self-validating workflow from chiral resolution of the 6-bromo intermediate to bioassay.

Protocol 1: Chiral Resolution & Enantiomeric Purity Validation

Because the 6-bromo intermediate is synthesized as a racemate, absolute stereochemical purity is mandatory prior to downstream functionalization.

  • Separation: Inject the racemic 6-bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine onto a Preparative Supercritical Fluid Chromatography (SFC) system equipped with a Chiralpak AD-H column. Use a mobile phase of CO₂/Methanol (with 0.1% Diethylamine) to resolve the peaks.

  • Self-Validation (ee% Verification): Reinject an aliquot of each collected fraction onto an analytical chiral HPLC system.

  • Causality Gate: The batch is only approved for downstream synthesis if the enantiomeric excess (ee) is >99.5%. Even a 2% contamination of the highly active enantiomer can generate false positives in downstream biological assays for the inactive enantiomer.

Protocol 2: Radioligand Binding Assay (Target Engagement)

Once the enantiomers are functionalized into their respective API analogs, target engagement is quantified.

  • Preparation: Incubate CHO cell membranes expressing human CB1R (or purified WDR5 protein for TR-FRET) with the functionalized (R)- or (S)-derivative at varying concentrations (10 pM to 10 μM).

  • Tracer Addition: Add the radioligand tracer (e.g., [³H]CP55,940 for CB1R) to the assay buffer.

  • Incubation & Filtration: Incubate at 30°C for 90 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters, washing extensively with ice-cold buffer to remove unbound tracer.

  • Self-Validation (Z'-Factor): Include a known reference standard (e.g., Rimonabant) on every plate to define non-specific binding (NSB) and calculate the Z'-factor. A Z'-factor > 0.6 validates the assay's robustness, ensuring the >50-fold difference observed between the (R) and (S) enantiomers is an objective pharmacological reality, not assay noise.

References

  • Discovery of N-[(4R)-6-(4-Chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596) as a Novel Cannabinoid-1 Receptor (CB1R) Inverse Agonist for the Treatment of Obesity ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Google Patents (World Intellectual Property Organization)

Sources

Safety Operating Guide

(R)-6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Disposal and Environmental Management Guide for (R)-6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine

As a researcher or drug development professional, handling complex chiral intermediates like (R)-6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine requires moving beyond basic bench safety. Proper logistical management and disposal of this compound are critical to maintaining laboratory integrity, regulatory compliance, and environmental stewardship.

This guide provides a field-proven, self-validating framework for the segregation, packaging, and thermal destruction of this specific halogenated heteroaromatic amine.

Physicochemical Rationale for Specialized Disposal

(R)-6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine presents a unique disposal challenge due to its molecular architecture:

  • The Bromine Substituent: Halogenated organics cannot be disposed of in standard organic waste streams. Uncontrolled combustion of brominated compounds generates highly corrosive hydrogen bromide (HBr) gas.

  • The Pyrano-Pyridine and Amine Moieties: Nitrogen-rich heteroaromatics generate toxic nitrogen oxides (NOx) upon thermal degradation.

Because of these structural features, this compound must be routed to a licensed Treatment, Storage, and Disposal Facility (TSDF) equipped with high-temperature rotary kilns (>1000°C) and wet alkaline scrubbers [1].

Quantitative Hazard Analysis of Thermal Degradation Byproducts

To understand the necessity of the alkaline scrubber system, we must examine the quantitative exposure limits of the compound's combustion byproducts. The table below summarizes the regulatory thresholds that dictate our disposal methodology [2].

Combustion ByproductOSHA PEL (TWA)NIOSH RELPrimary Health HazardRequired Scrubber Neutralization Agent
Hydrogen Bromide (HBr) 3 ppm (10 mg/m³)3 ppm (Ceiling)Severe respiratory and ocular corrosionNaOH or Ca(OH)₂
Nitrogen Dioxide (NO₂) 5 ppm (Ceiling)1 ppm (STEL)Delayed pulmonary edemaUrea or Na₂SO₃
Carbon Monoxide (CO) 50 ppm (55 mg/m³)35 ppm (TWA)Chemical asphyxiationN/A (Requires complete thermal oxidation)

Operational Disposal Workflow

The following diagram illustrates the logical routing of (R)-6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine from the benchtop to final environmental discharge.

G Start Waste Generation: (R)-6-Bromo-3,4-dihydro-2H- pyrano[2,3-b]pyridin-4-amine State Determine Physical State Start->State Solid Solid Waste (Powder/Crystals) State->Solid Pure Liquid Liquid Waste (Solvent Solution) State->Liquid Dissolved SegSolid Segregate: Halogenated Solid Solid->SegSolid SegLiquid Segregate: Halogenated Solvent Liquid->SegLiquid Label RCRA Labeling (Halogenated, Toxic) SegSolid->Label SegLiquid->Label Incinerate Thermal Destruction (>1000°C) Label->Incinerate Scrubber Alkaline Scrubber (Neutralizes HBr/NOx) Incinerate->Scrubber Exhaust Complete Safe Environmental Discharge Scrubber->Complete

Workflow for segregation and high-temperature destruction of brominated heteroaromatic waste.

Step-by-Step Laboratory Disposal Protocol

To ensure absolute safety and compliance, execute the following self-validating protocol when disposing of (R)-6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine.

Phase 1: Source Segregation and Compatibility Checking
  • Step 1.1: Determine the physical state of the waste. Isolate solid API waste from liquid solvent waste.

  • Step 1.2: Route the material exclusively into designated "Halogenated Organic Waste" streams.

  • Causality: Mixing halogenated waste with non-halogenated waste is a critical logistical failure. Halogenated waste requires specialized, energy-intensive incineration to prevent the release of halogens. Diluting your brominated amine into a non-halogenated carboy forces the entire bulk volume to be treated as halogenated waste, exponentially increasing disposal costs and violating waste minimization principles [3].

Phase 2: Chemical Quenching and Stabilization
  • Step 2.1: If the amine was utilized in a reaction generating reactive intermediates, quench the reaction completely (e.g., using a mild aqueous bicarbonate wash) before transferring to the waste carboy.

  • Step 2.2: Allow the mixture to off-gas in a fume hood for at least 2 hours before sealing.

  • Validation Check: Before sealing the waste container, perform a pH check using indicator strips on the aqueous layer (if a biphasic mixture exists). A stable pH of 7–8 confirms the absence of ongoing exothermic acid-base reactions that could overpressurize the sealed container.

Phase 3: Primary Packaging and Secondary Containment
  • Step 3.1: Utilize High-Density Polyethylene (HDPE) or heavy-duty borosilicate glass containers for primary storage.

  • Causality: Do not use metal safety cans. Brominated heteroaromatics can slowly degrade over time in the presence of trace moisture, releasing hydrobromic acid (HBr). HBr will rapidly corrode metal containers, leading to structural failure and toxic leaks in the waste storage area. HDPE is chemically inert to both aqueous acids and the organic solvents typically used to dissolve this amine.

  • Validation Check: Once sealed, wipe the exterior of the cap with a damp pH test strip. A pH < 5 indicates micro-leaking of acidic vapors, requiring immediate repackaging.

Phase 4: RCRA-Compliant Labeling and Manifesting
  • Step 4.1: Affix a hazardous waste tag immediately upon the first drop of waste entering the container.

  • Step 4.2: Mark the chemical composition explicitly: "Contains (R)-6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine (Halogenated Heteroaromatic Amine)."

  • Step 4.3: Store in a secondary containment tray in a well-ventilated, designated hazardous waste accumulation area, kept away from strong oxidizers and strong acids.

Phase 5: Final Destruction via Licensed Incineration
  • Step 5.1: Transfer the waste to an EPA-licensed TSDF.

  • Causality: At the facility, the waste is injected into a rotary kiln. The extreme heat (>1000°C) cleaves the carbon-bromine and carbon-nitrogen bonds. The resulting exhaust gases are routed through a wet alkaline scrubber. The underlying chemical mechanism ( HBr+NaOH→NaBr+H2​O ) converts the highly toxic, corrosive gas into sodium bromide—a benign, water-soluble salt that can be safely discharged into the environment following standard wastewater treatment protocols.

References

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Environmental Protection Agency (EPA). Available at:[Link]

  • OSHA Annotated Table Z-1. Occupational Safety and Health Administration (OSHA). Available at:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. National Academies Press. Available at:[Link]

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